Diperamycin

Catalog No.
S635170
CAS No.
M.F
C38H64N8O14
M. Wt
857.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperamycin

Product Name

Diperamycin

IUPAC Name

N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide

Molecular Formula

C38H64N8O14

Molecular Weight

857.0 g/mol

InChI

InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)

InChI Key

IHQIMVZJVJTKSV-UHFFFAOYSA-N

SMILES

Array

Synonyms

diperamycin

Canonical SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.
Diperamycin has been reported in Streptomyces griseoaurantiacus with data available.
isolated from Streptomyces griseoaurantiacus; structure in first source

Biosynthesis and Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

Diperamycin is synthesized by a dedicated biosynthetic gene cluster (BGC) via a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line [1].

  • Gene Cluster Identification: The dpn BGC was identified in Streptomyces sp. CS113 through genome mining using the piperazate synthase KtzT as a probe [1].
  • Cluster Size and Genes: The dpn cluster spans approximately 66.5 kb and contains 27 genes [1].
  • Key Enzymatic Machinery: The core biosynthesis involves four PKS modules (dpnP1-P4) and six NRPS modules (dpnS1-S4) [1].
  • Piperazic Acid Synthesis: The unique amino acid piperazate is synthesized by two key enzymes: a putative ornithine oxygenase (dpnO2) and the piperazate synthase (dpnZ) [1].

The diagram below illustrates the key stages and genetic regulation involved in the production of this compound.

G Start Streptomyces griseoaurantiacus (Producer Strain) Signal Environmental/ Physiological Signals Start->Signal Isolation/Cultivation RegGenes Regulatory Genes dpnR1, dpnR2, dpnR3 Signal->RegGenes Induces PKS Polyketide Synthase (PKS) Genes: dpnP1, dpnP2, dpnP3, dpnP4 RegGenes->PKS Activates NRPS Non-ribosomal Peptide Synthetase (NRPS) Genes: dpnS1, dpnS2, dpnS3, dpnS4 RegGenes->NRPS Activates Piperazate Piperazic Acid Synthesis (dpnO2, dpnZ) RegGenes->Piperazate Activates FinalCompound This compound (Cyclic Hexadepsipeptide) PKS->FinalCompound Polyketide Chain NRPS->FinalCompound Peptide Assembly Piperazate->NRPS Piperazic Acid Incorporation

Overview of the this compound biosynthetic pathway in Streptomyces, showing the key genetic and enzymatic components.

Biological Activity and Quantitative Data

This compound demonstrates potent and specific antibacterial activity, primarily against Gram-positive bacteria.

Test Organism Reported Activity Notes / Context
Methicillin-resistant\nStaphylococcus aureus (MRSA) Potent inhibitory activity [2] Listed among compounds with submicromolar MICs [3].
Enterococcus seriolicida Potent inhibitory activity [2]
Various other Gram-positive bacteria Potent inhibitory activity [2]

Protocols for Discovery and Characterization

The identification and characterization of this compound involve a combination of genomic mining, microbial fermentation, and advanced analytical techniques.

  • Genome Mining and Cluster Identification: The dpn BGC was discovered by screening bacterial genomes for homologs of KtzT, a key piperazate synthase [1].
  • Fermentation and Compound Production: Isolated strains are cultivated in liquid media to produce the compound. For the CS113 strain, specific culture conditions were determined to express the otherwise "silent" dpn cluster [1].
  • Compound Extraction and Isolation: The compound is extracted from the culture broth. Standard protocols involve separation techniques like solvent extraction and various forms of chromatography [2].
  • Structural Elucidation: The structure of this compound is confirmed through:
    • High-Resolution Mass Spectrometry (HRMS): For determining the precise molecular mass [1].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization [1].
  • Genetic Confirmation: The link between the BGC and the compound is confirmed by inactivating key genes, such as the NRPS gene dpnS2 or the piperazate synthase gene dpnZ, which leads to the loss of this compound production [1].

Future Research and Development Potential

This compound represents a promising candidate in the fight against antibiotic-resistant pathogens.

  • Combatting AMR: It is highlighted as a potent anti-MRSA metabolite from Actinomycetota, part of the renewed interest in exploring microbial sources for novel antibiotics [3].
  • Ecology-Driven Discovery: Its recent discovery from an insect-associated Streptomyces strain underscores the potential of exploring underexplored ecological niches for novel drug leads [1] [4].
  • Biosynthetic Engineering: The elucidation of the dpn BGC opens the possibility of using combinatorial biosynthesis to generate "new-to-nature" analogues with potentially improved properties [1].

References

Diperamycin biosynthetic gene cluster dpn

Author: Smolecule Technical Support Team. Date: February 2026

Genomic Organization of the dpn Cluster

The dpn BGC was identified in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants [1] [2]. The cluster spans approximately 66.5 kb and contains 27 genes [1] [2] [3].

Table: Key Genetic Components of the dpn Biosynthetic Gene Cluster [1] [2] [3]

Gene Category Specific Genes Proposed Function
Piperazic Acid Biosynthesis dpnZ, dpnO2 Synthesis of piperazic acid building blocks. dpnZ is a piperazate synthase (KtzT-like) that forms the N-N bond [1] [2].
Polyketide Synthesis dpnP1 to dpnP4 Type I Polyketide Synthase (PKS) organized into four modules for assembling the polyketide moiety [1] [3].
Nonribosomal Peptide Synthesis dpnS1 to dpnS4 Nonribosomal Peptide Synthetase (NRPS) organized into six modules for assembling the hexapeptide backbone [1] [3].
Regulation dpnR1 to dpnR3 Regulatory proteins that control the expression of the BGC [1] [2].
Transport dpnT1 to dpnT4 Transport proteins, likely for exporting the final product or importing precursors [1] [2].
Other Functions Various Genes for tailoring reactions and the biosynthesis of precursor building blocks [1] [2].

The biosynthetic pathway for diperamycin can be visualized as the following simplified model:

D LOrn L-Ornithine NOH_Orn N⁵-OH-L-Ornithine LOrn->NOH_Orn  Ornithine Oxygenase (dpnO2) Pip Piperazic Acid (Pip) NOH_Orn->Pip  Piperazate Synthase (dpnZ) NRPS Peptide Assembly & Cyclization (NRPS + TE) Pip->NRPS Building Blocks PKS Polyketide Synthase (PKS) PKS->NRPS PKS->NRPS Building Blocks This compound This compound NRPS->this compound

Simplified biosynthetic logic for this compound, highlighting the role of key enzymes in piperazic acid formation and the hybrid PKS-NRPS assembly line.

Experimental Workflow for Cluster Characterization

The dpn BGC was characterized as a "cryptic" cluster, meaning it was not expressed under standard laboratory conditions. The following workflow outlines the key experimental steps taken to link the cluster to its encoded compound [1] [2].

E Step1 1. In Silico Genome Mining (KtzT as a hook) Step2 2. Culture Optimization (R5A medium) Step1->Step2 Step3 3. Gene Inactivation (e.g., ΔdpnS2, ΔdpnZ) Step2->Step3 Step4 4. Metabolite Analysis (UPLC-HRMS, NMR) Step3->Step4 Result Compound Identified & Cluster Linked Step4->Result

Experimental workflow for uncovering and validating the cryptic dpn biosynthetic gene cluster, from genome mining to compound identification.

Detailed Methodologies
  • In Silico Genome Mining: The genome of Streptomyces sp. CS113 was screened using the piperazate synthase KtzT as a query in a BLAST analysis. This identified a homologous gene (dpnZ) and the surrounding putative BGC [1] [2].
  • Culture Optimization for Cluster Expression: The cluster was silent in standard media. Expression was achieved by growing the producer strain in a production medium such as R5A [2]. Cultures were typically inoculated and incubated at 30°C with shaking at 250 rpm for 6 days [4].
  • Gene Inactivation for Functional Proof: To provide definitive evidence linking the dpn cluster to this compound, key genes were inactivated via targeted gene replacement [1] [2].
    • Target Genes: The NRPS gene dpnS2 and the piperazate synthase gene dpnZ were inactivated.
    • Method: A common strategy involves replacing the target gene with an antibiotic resistance cassette (e.g., an apramycin resistance gene, aac(3)IV) via double-crossover homologous recombination.
    • Validation: The mutant strains were fermented, and their extracts were analyzed using Ultra Performance Liquid Chromatography (UPLC) and HRMS. The abolition of this compound production in the mutants, compared to the wild-type strain, confirmed the cluster's function [1] [3].
  • Metabolite Analysis and Structural Elucidation: The identity of this compound was confirmed through comprehensive analytical techniques [1] [3].
    • HRMS: The molecular formula was confirmed as C₃₈H₆₄N₈O₁₄ based on the observed [M+NH₄]⁺ adduct at m/z 874.4869 [3].
    • NMR Spectroscopy: The structure was fully elucidated using a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and NOESY [3].

Chemical Profile and Biological Activity

This compound is a 19-membered cyclodepsipeptide belonging to the azinothricin family of natural products [1] [5]. It is a hybrid PKS-NRPS molecule that incorporates two units of the unusual amino acid piperazic acid [1] [3].

Table: Key Chemical and Biological Data for this compound [6] [3]

Property Description
Molecular Formula C₃₈H₆₄N₈O₁₄
Molecular Weight 857 g/mol
Chemical Class Hybrid Polyketide-Depsipeptide (Azinothricin family)
Key Structural Feature Contains two piperazic acid units
Producing Organism Streptomyces sp. CS113 (originally also reported from S. griseoaurantiacus)
Reported Bioactivity Potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [6].

The discovery of the dpn BGC not only confirms the genetic basis for this compound production but also opens up opportunities for combinatorial biosynthesis to generate new-to-nature analogues with potentially improved pharmaceutical properties [1].

References

piperazic acid in Diperamycin biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The dpn Biosynthetic Gene Cluster

The production of diperamycin is directed by the dpn biosynthetic gene cluster (BGC), a 66.5 kb DNA region in Streptomyces sp. CS113 comprising 27 genes [1] [2]. The table below summarizes the core components:

Gene Category Specific Genes Function
Piperazic Acid Biosynthesis dpnO2, dpnZ Synthesis of the piperazic acid building blocks [1].
Polyketide Synthesis dpnP1 to dpnP4 Type I Polyketide Synthase (PKS) organized into four modules [1].
Nonribosomal Peptide Synthesis dpnS1 to dpnS4 Nonribosomal Peptide Synthetase (NRPS) organized into six modules [1].
Regulation dpnR1 to dpnR3 Regulation of the biosynthetic pathway [1].
Transport dpnT1 to dpnT4 Transport of precursors or the final product [1].

The following diagram illustrates the logical relationship and simplified workflow of the this compound biosynthetic pathway, from gene cluster to final compound assembly:

G Start Start: dpn Gene Cluster PiperazicAcidPath Piperazic Acid Module dpnO2 (Ornithine Oxygenase) dpnZ (Piperazate Synthase) Start->PiperazicAcidPath Encodes PKSPath Polyketide Synthesis Module dpnP1 - dpnP4 (PKS) Start->PKSPath Encodes NRPSSynth Peptide Assembly & Cyclization dpnS1 - dpnS4 (NRPS) Start->NRPSSynth Encodes PiperazicAcidPath->NRPSSynth Provides Piz PKSPath->NRPSSynth Provides Polyketide End End: this compound NRPSSynth->End Assembly

Simplified this compound Biosynthesis Workflow

Piperazic Acid Biosynthesis and Incorporation

Piperazic acid (Piz) is a nonproteinogenic amino acid featuring a cyclic hydrazine N-N bond, which introduces conformational constraint into the peptide, a feature critical for biological activity [1] [3].

  • Precursor Modification: The first dedicated step is the conversion of L-ornithine to N5-hydroxy-L-ornithine, catalyzed by the ornithine oxygenase DpnO2 [1].
  • N-N Bond Formation: The key step is the cyclization of N5-hydroxy-L-ornithine to form the piperazic acid ring, creating the N-N bond. This reaction is catalyzed by the piperazate synthase DpnZ [1].
  • Activation and Incorporation: The synthesized piperazic acid is activated and incorporated into the growing depsipeptide chain by specific adenylation and thiolation domains within the NRPS modules (DpnS) [1].

Key Experimental Protocols

Linking the dpn BGC to this compound production requires a combination of genetic, analytical, and cultivation techniques.

Genetic Inactivation for Functional Proof

Gene inactivation is used to confirm the BGC's role [1] [2].

  • Method: Inactivation of the NRPS gene dpnS2 or the piperazate synthase gene dpnZ.
  • Validation: The mutant strain is fermented, and the crude extract is analyzed using Ultra Performance Liquid Chromatography (UPLC) and High-Resolution Mass Spectrometry (HRMS).
  • Expected Outcome: The mutant strain shows complete abolition of this compound production, confirming the essential role of the targeted gene [1].
Analytical Techniques for Compound Identification
  • High-Resolution Mass Spectrometry (HRMS): Used to determine the precise molecular formula. For this compound, the [M+NH₄]⁺ adduct is observed at m/z 874.4869, confirming the molecular formula C₃₈H₆₄N₈O₁₄ [4].
  • Nuclear Magnetic Resonance (NMR): A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) is used for full structural elucidation, confirming the connectivity of the peptidic and polyketide parts and the compound's identity [1] [4].
Culture Conditions for Expression

Silent BGCs require specific conditions for activation [1].

  • Approach: Screen various culture media with different carbon and nitrogen sources to identify conditions that awaken the cluster.
  • Analysis: Culture extracts are analyzed by UPLC-HRMS to detect and quantify this compound production. The specific medium that induces expression must be determined empirically for the producer strain.

Relevance and Potential Applications

This compound exhibits potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [5] [4]. Its structure, constrained by piperazic acid, is key to this activity.

Understanding the dpn BGC opens avenues for combinatorial biosynthesis [1] [2]. Scientists can genetically engineer the cluster to produce "new-to-nature" analogues by:

  • Swapping domains within the PKS or NRPS enzymes.
  • Incorporating alternative amino acid building blocks.
  • Modifying tailoring enzymes to create novel derivatives with improved pharmaceutical properties, such as reduced toxicity or enhanced efficacy [1].

Key Comparisons and Structural Data

The table below compares this compound with a closely related compound and summarizes key identification data:

Feature This compound Aurantimycin A
Molecular Formula C₃₈H₆₄N₈O₁₄ [4] Similar to this compound [1]
Structural Type Hybrid polyketide-depsipeptide [1] Hybrid polyketide-depsipeptide [1]
Key Spectroscopic Data (HRMS) [M+NH₄]⁺ at m/z 874.4869 [4] Information not available in search results

References

Diperamycin MRSA methicillin-resistant Staphylococcus aureus activity

Author: Smolecule Technical Support Team. Date: February 2026

Context and Alternative Compounds

Diperamycin is recognized among a group of natural compounds from Actinomycetota (a phylum of bacteria that includes Streptomyces) that show potent activity against MRSA [1]. The renewed interest in exploring ecological niches for novel antibiotic producers has led to the identification of many such compounds [1].

Given the limited data on this compound, you may find it useful to compare it with other recently developed or discovered anti-MRSA agents. The table below lists several alternatives with their reported potency.

Antibiotic Name Class Reported Potency (MIC90) against MRSA Key Characteristics
This compound [2] [1] Cyclic hexadepsipeptide Information Missing Natural product; "potent" activity reported; detailed MIC data not available in searched literature.
Tedizolid [3] Oxazolidinone 0.5 µg/mL Second-generation, synthetic; inhibits protein synthesis.
Dalbavancin [3] Lipoglycopeptide 0.120 µg/mL Semi-synthetic; long half-life allows for once-weekly dosing.
Telavancin [3] Lipoglycopeptide 0.060 µg/mL Semi-synthetic; disrupts membrane potential and cell wall synthesis.
Oritavancin [3] Lipoglycopeptide 0.120 µg/mL Semi-synthetic; potent activity against Vancomycin-Intermediate S. aureus (VISA).
Chrysomycin A [4] Benzonaphthopyranone glycoside 0.0625 - 0.5 µg/mL (MIC range) Natural product; rapid bactericide; effective against biofilms and persister cells.

Standardized Experimental Protocols

While specific protocols for testing this compound are not provided in the search results, the following standard methodologies are universally employed for evaluating anti-MRSA activity and can serve as a reference.

  • Minimum Inhibitory Concentration (MIC) Testing: The broth microdilution method is the standard for determining MIC values [3]. This involves incubating MRSA isolates in a series of broth tubes or microtiter plates containing doubling dilutions of the antibiotic. The MIC is the lowest concentration that prevents visible growth after a standardized incubation period [5].
  • Disk Diffusion Assay: Also known as the Kirby-Bauer method, this technique uses antibiotic-impregnated disks on a lawn of bacteria. The diameter of the growth inhibition zone is measured and interpreted using clinical breakpoints [6].
  • Anti-Biofilm Assays: For compounds like Chrysomycin A, activity is assessed using crystal violet staining to measure total biofilm biomass and SYTO 9/Propidium Iodide staining to quantify live/dead cells within the biofilm after antibiotic treatment [4].

Mechanisms of MRSA Resistance and Drug Discovery

Understanding MRSA resistance is key to developing new drugs. The following diagram illustrates the primary resistance mechanism and major antibiotic targets.

MRSA cluster Other Antibiotic Targets BetaLactam β-Lactam Antibiotic (e.g., Methicillin) PBP2a Altered Target: PBP2a BetaLactam->PBP2a Cannot Bind Resistance MRSA Resistance PBP2a->Resistance Confers CW Cell Wall Synthesis PS Protein Synthesis (e.g., Tedizolid) DNA DNA/RNA Synthesis Mem Membrane Integrity

The discovery of novel anti-MRSA compounds like this compound often involves innovative strategies to access microbial "dark matter." The workflow below outlines a modern approach using environmental DNA (eDNA).

Discovery eDNA Extract Environmental DNA (eDNA) Clone Clone Biosynthetic Gene Clusters (BGCs) eDNA->Clone Heterolog Heterologous Expression in Model Host (e.g., S. albus) Clone->Heterolog Silence Gene Cluster is Silent Heterolog->Silence Overexpress Overexpress Pathway-Specific Transcription Factor Silence->Overexpress Activate Cluster Activated Overexpress->Activate Screen Bioassay-Guided Fractionation & Compound Identification Activate->Screen

References

Streptomyces griseoaurantiacus Producer Strains and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key strains of S. griseoaurantiacus and the bioactive compounds they produce.

Strain Identifier Source / Isolation Major Bioactive Compounds Identified Primary Documented Bioactivities
MK393-AF2 [1] Not specified in abstract Diperamycin Antibacterial against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus seriolicida) [1]
MH191 [2] [3] Wheat plant roots (Endophyte) Undecylprodigiosin, Manumycin family compounds, Desferrioxamine Antifungal against various fungal phytopathogens [2] [3]
AD2 [4] Honey (from Beehive) Undecylprodigiosin, Manumycin Antibacterial against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) [4]
XQ-29 [5] Pepper rhizospheric soil Not specified in the study Antifungal against Sclerotium rolfsii; promotes plant growth and induces plant defense responses [5]
HNF214 [6] Apis florea beehive Quercetin, Isoquercetin Antibacterial (vs. Gram-positive bacteria); Cytotoxic against breast, cervical, and liver cancer cell lines [6]
KR0006 [7] Soil Antimycin A3a, Antimycin A8a, Antimycin A1a Insecticidal against Plutella xylostella (diamondback moth) larvae and adults [7]

Detailed Methodologies for Key Experiments

For researchers aiming to replicate or build upon these studies, here are the core experimental protocols for fermentation, compound isolation, and activity testing.

Fermentation and Metabolite Extraction

A common first step is the cultivation of the strain in liquid media to produce metabolites.

  • Fermentation Protocol (for strain MH191 & AD2): Inoculate spore stocks into production media such as ISP2 (4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose) or other complex media (e.g., R5A, Bennet's broth) [2] [4]. Incubate in baffled flasks at 28-30°C with agitation (250 rpm) for 3-7 days [2] [7] [4].
  • Metabolite Extraction: Separate the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (EtOAc), typically 2-3 times. Pool the organic layers and concentrate to dryness using rotary evaporation to obtain a crude extract [7] [6].
Compound Purification and Identification

The crude extract undergoes multiple chromatographic steps to isolate pure active compounds.

  • Purification Workflow: A standard workflow is summarized in the diagram below.

G A Crude Extract B Fractionation (MPLC, Silica Gel) A->B C Bioassay Screening B->C C->B Inactive Fraction D Further Purification (Sephadex LH-20, HPLC) C->D Active Fraction E Active Pure Compound D->E

  • Structural Elucidation: The structure of purified compounds is determined using spectroscopic methods including ¹H-NMR, ¹³C-NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HRMS) [7] [6].
Activity and Mechanism Testing

Assays to confirm and characterize bioactivity are critical.

  • Antifungal Activity (Strain MH191 & XQ-29):

    • In Vitro Dual-Culture: Streak or place an agar plug of Streptomyces on one side of a plate and the fungal pathogen on the opposite side. Measure the zone of inhibition or percentage of fungal growth inhibition after incubation [2] [5].
    • Mechanism Investigation: To study the antifungal mechanism, examine hyphal morphology under microscopy for deformations. Assess cell membrane integrity using stains like propidium iodide and measure markers of oxidative stress like Reactive Oxygen Species (ROS) accumulation [5].
  • Antibacterial Activity (Strain AD2 & HNF214):

    • Agar Disk Diffusion: Soak a sterile filter disk with the purified compound or crude extract and place it on an agar plate seeded with the target bacterium. Measure the zone of growth inhibition after incubation [4] [6].
    • Minimum Inhibitory Concentration (MIC): Use broth microdilution methods in 96-well plates to determine the lowest concentration that prevents visible bacterial growth [6].
  • Insecticidal Activity (Strain KR0006):

    • Leaf-Disk Bioassay: Dip cabbage leaf disks into the culture filtrate or purified compound solution. Allow to dry, then inoculate with insect larvae (e.g., Plutella xylostella). Record larval mortality over 24-72 hours [7].

Key Research Insights and Applications

  • Media-Dependent Metabolite Production: The chemical output of these strains is highly influenced by culture conditions. Strain MH191, when grown on six different media, produced 205 putative compounds, with the predominant metabolites shifting depending on the medium [2]. This highlights the importance of the OSMAC (One Strain Many Compounds) approach in unlocking the full biosynthetic potential of a single strain [2].
  • Diverse Biosynthetic Gene Clusters (BGCs): Genomic analysis of strain MH191 predicted 24 biosynthetic gene clusters [2] [3]. These BGCs show similarity to those for known compounds like asukamycin, undecylprodigiosin, and FW0622, confirming the strain's genetic capacity to produce a wide array of specialized metabolites [2].
  • Multi-Faceted Mechanism in Biocontrol: Strain XQ-29 demonstrates a complex mode of action beyond antibiosis. It directly inhibits the pathogen Sclerotium rolfsii by disrupting its cell wall/membrane and inducing ROS, while also acting as a plant probiotic by enhancing the activity of defense-related enzymes (e.g., POD, PPO, PAL) in the host plant [5].

References

Diperamycin and the Azinothricin Family: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Diperamycin is a hybrid polyketide–depsipeptide antibiotic that belongs to the azinothricin family of natural products [1]. These compounds are cyclic hexadepsipeptides known for containing a non-proteinogenic amino acid, piperazic acid, which confers conformational constraint important for their biological activity [1].

Members of this family, including this compound, are potent against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. The following table summarizes the core characteristics of this compound.

Property Description
Producer Strain Streptomyces griseoaurantiacus MK393-AF2 [2]; Streptomyces sp. CS113 (ant-dweller strain) [1]
Structural Type Hybrid polyketide–nonribosomal peptide (NRPS-PKS), cyclic depsipeptide [1] [2]
Key Structural Feature Contains piperazic acid units [1]
Biological Activity Potent antibacterial activity against Gram-positive bacteria, including MRSA [1] [2]

Biosynthesis and Gene Cluster

The biosynthetic gene cluster (BGC) for this compound, named the dpn cluster, was recently identified in Streptomyces sp. CS113 [1]. This discovery was achieved through a genome mining strategy using the piperazate synthase KtzT as a hook to find BGCs encoding piperazic acid-containing compounds [1].

The dpn BGC spans approximately 66.5 kb and contains 27 genes [1]. The core biosynthetic machinery includes:

  • Type I Polyketide Synthases (PKS): DpnP1 to DpnP4, organized into four modules [1].
  • Nonribosomal Peptide Synthetases (NRPS): DpnS1 and DpnS2 [1].
  • Piperazic Acid Biosynthesis Genes: dpnZ (piperazate synthase) and dpnO2 (a putative ornithine oxygenase) [1].

The diagram below outlines the logical workflow that led to the discovery of the dpn cluster and its experimental validation.

D Start Start: Genome Mining Strategy Hook Use KtzT (Piperazate Synthase) as a Probe Start->Hook Screen In silico Screening of Streptomyces Genomes Hook->Screen Identify Identify Homologous Protein in CS113 Screen->Identify Cluster Locate Candidate BGC (named dpn) Identify->Cluster Compare Compare to Known BGCs (e.g., aurantimycin) Cluster->Compare Validate Experimental Validation: Gene Inactivation (dpnS2, dpnZ) Compare->Validate Confirm Compound Confirmation via HRMS and NMR Validate->Confirm

Workflow for discovering and validating the this compound BGC.

Experimental Validation and Key Techniques

Researchers provided functional proof linking the dpn BGC to this compound production through several key experiments [1]:

  • Gene Inactivation: Knockout of the NRPS gene dpnS2 and the piperazate synthase gene dpnZ led to the loss of this compound production, confirming the cluster's identity.
  • Compound Analysis: The identity of this compound was confirmed through:
    • High-Resolution Mass Spectrometry (HRMS)
    • Nuclear Magnetic Resonance (NMR)
  • Bioinformatics Analysis: The domain composition of the PKS and NRPS modules was analyzed, revealing high functional similarity to the biosynthetic machinery for aurantimycin A, a related compound [1].

Research Significance and Future Directions

The elucidation of the dpn BGC expands the known genetic blueprints for the azinothricin family [1]. This knowledge opens avenues for:

  • Combinatorial Biosynthesis: Generating "new-to-nature" analogues by re-engineering the PKS/NRPS machinery to produce compounds with potentially improved properties [1].
  • Awakening Silent Clusters: The dpn cluster in Streptomyces sp. CS113 was not expressed under standard lab conditions. Its discovery required determining specific growth conditions for expression, highlighting strategies for accessing silent metabolic pathways [1].

Information Availability Note

It is important to note that the search results did not contain extensive quantitative data on minimum inhibitory concentrations (MICs) or the complete, step-by-step experimental protocols for fermentation, isolation, and purification that were requested. The 1998 paper [2] is the original discovery report, while the 2024 study [1] focuses on the genetic basis of biosynthesis.

References

fermentation process for Diperamycin production

Author: Smolecule Technical Support Team. Date: February 2026

Diperamycin Characterization and Biosynthesis

This compound is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. It is classified as a hybrid polyketide-depsipeptide and belongs to the azinothricin family of natural products [3].

The table below summarizes its key characteristics:

Property Description
Producing Organism Streptomyces griseoaurantiacus MK393-AF2; Streptomyces sp. CS113 [1] [4] [3]
Molecular Formula C₃₈H₆₄N₈O₁₄ [3]
Molecular Weight 857 g/mol [3]
Structural Type Hybrid polyketide-depsipeptide (cyclic) [3]
Key Structural Feature Contains two piperazic acid units [4] [3]
Antibacterial Activity Potent against Gram-positive bacteria, including MRSA [1] [5] [2]

Biosynthetic Gene Cluster (BGC) and Pathway

The biosynthesis of this compound is directed by the dpn gene cluster, identified in Streptomyces sp. CS113 through genome mining [4] [3]. This cluster spans approximately 66.5 kb and comprises 27 genes [4].

The following diagram illustrates the organization and flow of the this compound biosynthetic pathway:

G Start Start L-Ornithine O2 Ornithine Oxygenase dpnO2 Start->O2 Intermediate Intermediate L-N5-OH-Ornithine O2->Intermediate PZS Piperazate Synthase dpnZ Intermediate->PZS Pip Building Block Piperazic Acid PZS->Pip NRPS Nonribosomal Peptide Synthetase dpnS1-S4 Pip->NRPS Incorporation PKS Polyketide Synthase dpnP1-P4 PKS->NRPS Polyketide Chain End Final Product This compound NRPS->End

The table below details the key functional categories of genes within the dpn cluster:

Gene Category Gene Examples Function
Piperazic Acid Biosynthesis dpnZ, dpnO2 Synthesis of the piperazic acid building blocks [4] [3].
Polyketide Synthesis (PKS) dpnP1 to dpnP4 Type I Polyketide Synthases organized into four modules to build the polyketide moiety [4] [3].
Nonribosomal Peptide Synthesis (NRPS) dpnS1 to dpnS4 Nonribosomal Peptide Synthetases organized into six modules to assemble the peptide chain [4] [3].
Regulation dpnR1 to dpnR3 Regulatory proteins that control the expression of the biosynthetic pathway [4].
Transport dpnT1 to dpnT4 Transport proteins, likely for precursors or the final product [4].

Experimental Protocol: Gene Inactivation

The involvement of the dpn cluster in this compound biosynthesis was confirmed experimentally through gene inactivation. Here is a detailed methodology based on the research:

  • Objective: To prove the link between the dpn gene cluster and this compound production by disrupting a key biosynthetic gene.
  • Target Gene: dpnS2, which encodes a crucial NRPS module [4].
  • Procedure:
    • Gene Disruption: The dpnS2 gene in Streptomyces sp. CS113 is inactivated using standard genetic techniques, such as homologous recombination with a gene disruption cassette.
    • Fermentation of Mutant Strain: The mutant strain (e.g., CS113R-ΔC1orf18) is cultivated under conditions that normally promote this compound production in the wild-type strain. The specific medium used for this step is not detailed in the available sources.
    • Metabolite Extraction: After a suitable incubation period, the culture broth is processed, and metabolites are extracted.
    • Analysis - UPLC: The extracted metabolites from both the wild-type and mutant strains are analyzed using Ultra Performance Liquid Chromatography (UPLC).
  • Expected Outcome: The chromatogram of the mutant strain will show the complete absence of the this compound peak, which is present in the wild-type strain, confirming that the dpnS2 gene is essential for antibiotic production [4].

Fermentation Process Insights and Recommendations

While explicit fermentation parameters are unavailable, general principles for antibiotic production in Streptomyces can guide process development.

  • Media Optimization is Crucial: The expression of the dpn cluster in Streptomyces sp. CS113 is highly dependent on culture conditions. Research indicates that production can be marginal in standard media and requires experimentation with different carbon and nitrogen sources to "awaken" the pathway [4].
  • Process Control Strategy: For complex antibiotics like this compound, a fed-batch process with controlled nutrient feeding is often employed to achieve high cell density before triggering secondary metabolism. A supervisory control algorithm that cascades parameters like agitation, aeration, and temperature to maintain dissolved oxygen at an optimal level is highly beneficial, as demonstrated in rapamycin fermentations [6].
  • pH Control: Implementing a pH control range (e.g., between 6.2 and 6.8) rather than a single setpoint can be an effective strategy to support both biomass accumulation and antibiotic production [6].

References

Diperamycin antimicrobial susceptibility testing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Standard AST Methods for Protocol Adaptation

The core principle of Antimicrobial Susceptibility Testing (AST) is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [1]. The methods below are the established pillars of phenotypic AST.

Method Principle Output Key Advantages Key Limitations
Broth Microdilution [2] [1] Twofold serial dilutions of antibiotic in a liquid medium are inoculated with a standardized bacterial suspension. Quantitative (MIC value in µg/mL) Reference standard; highly reproducible; suitable for batch testing. Labor-intensive preparation; requires standardized materials.
Agar Dilution [2] [1] Twofold serial dilutions of antibiotic are incorporated into agar plates, which are then spot-inoculated. Quantitative (MIC value in µg/mL) Ideal for testing multiple isolates against one antibiotic concentration. Resource-intensive; less flexible for small numbers of isolates.
Disk Diffusion (Kirby-Bauer) [3] [4] Paper disks impregnated with a fixed antibiotic concentration are placed on an inoculated agar plate. Qualitative (Susceptible, Intermediate, or Resistant based on zone diameter) Simple, flexible, and low-cost; well-suited for routine testing. Does not provide a precise MIC value.
Gradient Diffusion (E-test) [1] A strip with a predefined, continuous antibiotic gradient is placed on an inoculated agar plate. Quantitative (MIC value in µg/mL read from scale) Provides an approximate MIC without preparing dilutions; easy to use. More expensive than disks; not a reference method.

The experimental workflow for these methods follows a logical progression from sample preparation to result interpretation, as outlined below.

G cluster_prep Preparation Phase cluster_method Method Execution cluster_method_choice cluster_post Post-Incubation & Analysis Start Start AST Protocol Prep1 Select and Prepare Culture Medium (Mueller-Hinton Agar/Broth) Start->Prep1 Prep2 Prepare Antibiotic Stock Solutions and Working Dilutions Prep1->Prep2 Prep3 Prepare Standardized Inoculum (0.5 McFarland Standard) Prep2->Prep3 Meth1 Apply Method Prep3->Meth1 DD Disk Diffusion: Apply disks to agar Meth1->DD BM Broth Microdilution: Dispense inoculum into microtiter plate Meth1->BM AD Agar Dilution: Spot inoculate on dilution plates Meth1->AD Meth2 Incubate Under Standard Conditions Post1 Read and Measure Results Meth2->Post1 DD->Meth2 BM->Meth2 AD->Meth2 Post2 Interpret Using Breakpoints Post1->Post2 Post3 Report Susceptibility Category (S, I, R) Post2->Post3

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Method

This is the reference quantitative method for determining the Minimum Inhibitory Concentration (MIC) [1].

  • Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement as required (e.g., with 2.5-5% lysed horse blood) [1].
  • Antibiotic Stock Solution:
    • Obtain high-purity Diperamycin.
    • Prepare a stock solution at a high concentration (e.g., 1280 µg/mL or 10x the highest test concentration). The choice of solvent (sterile water, dimethyl sulfoxide, or ethanol) is critical and depends on the compound's solubility [1].
    • Store aliquots at -20°C or -80°C if not used immediately.
  • Preparation of Microdilution Trays:
    • Perform a twofold serial dilution of the antibiotic in CAMHB across a 96-well microtiter plate. A typical dilution series ranges from 128 µg/mL to 0.06 µg/mL.
    • Dispense 100 µL of each antibiotic dilution into the respective wells.
    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
    • Plates can be prepared in-house or purchased commercially as pre-dried panels.
  • Inoculum Preparation:
    • Prepare a bacterial suspension from fresh overnight colonies in sterile saline or broth.
    • Adjust the turbidity to a 0.5 McFarland standard, which equates to approximately 1-5 x 10^8 CFU/mL.
    • Further dilute this suspension in broth or saline to achieve a final working concentration of about 5 x 10^5 CFU/mL.
  • Inoculation and Incubation:
    • Add 100 µL of the standardized inoculum to each test well, bringing the total volume to 200 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.
    • Seal the plate and incubate aerobically (or as required) at 35±2°C for 16-20 hours.
  • Reading and Interpretation:
    • After incubation, the MIC is the lowest concentration of antibiotic that completely inhibits visible growth [1].
    • Compare the MIC value to recognized interpretive breakpoints (if available for the organism and drug) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R) [5].
Protocol 2: Disk Diffusion Method

This qualitative method is standardized by organizations like EUCAST and CLSI and is widely used in clinical laboratories [3] [4].

  • Culture Medium: Use Mueller-Hinton Agar (MHA) plates. For non-fastidious anaerobic bacteria, Fastidious Anaerobe Agar (FAA) supplemented with 5% defibrinated horse blood is recommended by EUCAST [6].
  • Inoculum Preparation:
    • Prepare a bacterial suspension directly from colonies to a turbidity of a 0.5 McFarland standard.
  • Inoculation:
    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
  • Application of Disks:
    • Apply commercially available antibiotic disks or disks impregnated with the desired concentration of this compound onto the inoculated agar surface.
    • Gently press disks to ensure full contact.
    • No more than 6-7 disks should be placed on a standard 90-100 mm plate, and they should be spaced evenly and no closer than 24 mm from center to center.
  • Incubation:
    • Invert the plates and incubate at 35±2°C for 16-18 hours in an aerobic environment.
  • Reading and Interpretation:
    • After incubation, measure the diameter of the complete inhibition zone (including the disk diameter) in millimeters using a caliper or ruler, viewing the back of the plate against a dark, non-reflective background [3].
    • Interpret the zone diameter as Susceptible, Intermediate, or Resistant by comparing it to established breakpoint tables [3] [5].

Critical Considerations for Testing this compound

When adapting these protocols for a novel compound like this compound, several factors require careful attention:

  • Solubility and Stability: The choice of solvent for this compound is paramount. It must fully dissolve the compound without being toxic to the test bacteria and must not react with the antibiotic or culture medium. Stability studies are needed to determine optimal storage conditions for stock solutions [1].
  • Quality Control (QC): Routine QC is essential to ensure the accuracy and precision of your results. Use approved QC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC ranges. Their results must fall within established limits for the test to be considered valid [3] [1].
  • Regulatory Standards: For formal drug development, all testing should align with methodologies and breakpoints set by recognized standards bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [3] [5].

References

Application Note: Genome Mining for the Diperamycin Biosynthetic Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Objective The discovery of novel bioactive natural products is crucial for addressing the growing threat of antimicrobial resistance [1]. Diperamycin, a piperazic acid-bearing depsipeptide with potent anti-MRSA activity, was identified from the ant-dweller Streptomyces sp. CS113 [2]. This note outlines the genome mining strategy used to uncover its biosynthetic gene cluster (BGC), a methodology that can be applied to discover other cryptic metabolites.

2. Experimental Workflow and Protocols The overall process of moving from a natural product to its confirmed BGC involves a multi-stage approach, as visualized below.

workflow Start Start: Unexplored Microbial Strain Seq Whole-Genome Sequencing Start->Seq Mine In silico Genome Mining Seq->Mine Hook Probe Selection (e.g., ktzT) Mine->Hook Predict BGC Prediction & Analysis Hook->Predict Cultivate Optimize Cultivation for Metabolite Production Predict->Cultivate Inactivate Gene Inactivation Predict->Inactivate Extract Metabolite Extraction Cultivate->Extract Analyze Compound Analysis (HRMS, NMR) Extract->Analyze Compare Compare Metabolite Profile (Mutant vs. Wild-type) Inactivate->Compare Confirm Confirmed BGC-Product Link Compare->Confirm

Genome Sequencing, Mining, and BGC Identification

This phase focuses on identifying the target BGC within the bacterial genome.

  • Procedure:
    • Genome Sequencing: Sequence the genome of the isolate (e.g., Streptomyces sp. CS113) using next-generation sequencing platforms. Assemble the reads into a draft genome [2] [3].
    • In silico Genome Mining: Use the antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) web tool or similar software (e.g., PRISM, RODEO) to analyze the genome sequence [4]. This will identify all putative BGCs.
    • Targeted Probe Selection: To find specific BGCs, use a "hook" gene as a probe. For this compound, the researchers used the gene ktzT, which encodes a piperazate synthase responsible for forming the N-N bond in piperazic acid [2]. A BLAST search of the genome with this gene sequence can identify the target BGC.
    • BGC Analysis: Manually annotate the identified dpn BGC. Analyze the domain composition of its polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules to predict the biosynthesis pathway [2].
Activation and Compound Analysis

Many BGCs are "silent" under standard lab conditions and require activation.

  • Procedure:
    • Culture Cultivation: Grow the producer strain in multiple media (e.g., Tryptic Soy Broth, R5A) and under varying conditions (temperature, agitation) to stimulate metabolite production [2] [5].
    • Metabolite Extraction:
      • Separate the culture broth from the biomass (mycelia) by centrifugation.
      • For the broth: Adjust the supernatant to pH 4 with HCl and extract with an equal volume of ethyl acetate. Collect the organic phase and evaporate it using a rotary evaporator [5].
      • For the mycelia: Resuspend the cell pellet in a two-fold volume of acetone, shake for 30 minutes, filter, and evaporate the acetone [5].
    • Compound Analysis:
      • Dissolve the crude extracts in methanol and analyze by High-Performance Liquid Chromatography (HPLC) to separate the compounds.
      • Use High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure of the purified compound [2] [3].
Genetic Manipulation and Cluster Verification

This critical step confirms the link between the BGC and the natural product.

  • Procedure:
    • Gene Inactivation: Select a key gene within the putative BGC (e.g., the NRPS gene dpnS2 or the piperazate synthase gene dpnZ for this compound). Using genetic engineering techniques (e.g., CRISPR-Cas9, insertional mutagenesis), create a mutant strain where this gene is disrupted [2] [6].
    • Fermentation of Mutant: Cultivate the mutant strain under the same conditions that induced production in the wild-type strain [3].
    • Comparative Metabolite Profiling: Extract and analyze the metabolites from the mutant culture using HPLC-HRMS. The absence of the target compound (this compound) in the mutant's chromatogram, compared to the wild-type, provides definitive proof that the identified BGC is responsible for its biosynthesis [2] [5].

Summary of Key Data and Techniques

The table below summarizes the core experimental steps and the specific evidence that led to the identification of the this compound BGC.

Experimental Phase Key Technique/Data Application in this compound Discovery
Bioinformatic Analysis Genome sequencing, antiSMASH, "Hook" gene (ktzT) Identified the dpn BGC in Streptomyces sp. CS113 [2]
Metabolite Detection HPLC, HRMS, NMR Confirmed the production and structure of this compound [2]
Genetic Verification Gene inactivation (dpnS2, dpnZ) Demonstrated loss of this compound production in mutants, confirming the dpn BGC's function [2]

Key Considerations for Researchers

  • Strain Selection: Isolation of strains from unique ecological niches (e.g., insect-associated Streptomyces) increases the probability of discovering novel BGCs [1] [2] [7].
  • Choosing a Hook: The success of targeted mining relies on selecting a unique biosynthetic gene as a probe, such as one responsible for a rare structural feature like the N-N bond in piperazic acid [2] [7].
  • Activation Strategies: If a BGC is silent, consider other genetic strategies like overexpression of pathway-specific regulators to activate it [4] [7].

References

Comprehensive Analytical Methods for Diperamycin Detection and Characterization Using HPLC-MS: Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diperamycin and Its Analytical Relevance

This compound is a cyclodepsipeptide antibiotic belonging to the azinothricin family of natural products, first isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2. This compound exhibits potent antibacterial activity against various Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida [1] [2]. This compound represents a hybrid polyketide-depsipeptide structure, incorporating unique piperazic acid residues that confer conformational constraint to the molecule, enhancing its biological activity and stability [3] [4]. The growing threat of antibiotic resistance has intensified the need for robust analytical methods to characterize and quantify promising compounds like this compound to support drug development efforts.

The structural complexity of this compound presents significant challenges for analytical characterization. With a molecular formula of C₃₈H₆₄N₈O₁₄ and a molecular weight of 857 g/mol, this compound contains multiple chiral centers and functional groups that require sophisticated analytical techniques for accurate identification and quantification [2]. The presence of two piperazic acid units containing N-N bonds is particularly notable, as these structural elements are biosynthetically uncommon and contribute to the molecule's three-dimensional conformation and biological activity [3]. This application note provides detailed protocols and methodologies for the detection, characterization, and quantification of this compound using advanced chromatographic and mass spectrometric techniques, specifically designed to address these analytical challenges.

Analytical Challenges in this compound Detection

The analysis of this compound presents several technical challenges that must be addressed through careful method optimization:

  • Structural Complexity: The presence of multiple chiral centers and the macrocyclic structure complicate separation and identification efforts. The piperazic acid residues introduce additional complexity due to their unique N-N bond configuration and potential for specific fragmentation patterns during mass spectrometric analysis [3] [4].

  • Low Abundance in Complex Matrices: When isolated from microbial fermentation, this compound is typically present in complex biological matrices containing numerous interfering compounds from the culture medium and microbial metabolism. This necessitates efficient extraction and purification protocols to achieve adequate recovery and minimize matrix effects during analysis [5].

  • Ionization Efficiency: The presence of both hydrophobic (polyketide chain) and hydrophilic (peptide portions) regions in the molecule can lead to variable ionization efficiency in mass spectrometric detection. Method development must optimize ionization conditions to ensure consistent and sensitive detection [2].

  • Chromatographic Behavior: The amphiphilic nature of this compound can result in peak tailing and poor chromatographic resolution when using standard reversed-phase conditions. Specialized mobile phases and column chemistries may be required to achieve optimal separation [6].

HPLC-MS Analysis of this compound

Instrumentation and Parameters

The analysis of this compound requires high-resolution instrumentation capable of separating complex mixtures and providing accurate mass measurements. The following table summarizes the recommended instrumental parameters for this compound analysis:

Table 1: HPLC-MS Parameters for this compound Analysis

Parameter Specification Notes
HPLC System UPLC or HPLC with binary pump, autosampler, and column thermostat Ultra Performance Liquid Chromatography (UPLC) provides superior resolution for complex samples [5]
Mass Spectrometer High-resolution mass spectrometer (Q-TOF, Orbitrap) Essential for accurate mass determination of this compound (theoretical MW: 857 g/mol) [3] [2]
Chromatography Column BEH C18 column (1.7 μm, 2.1 × 100 mm) or equivalent Alternative: C18 column with 2.6 μm particle size for conventional HPLC [5]
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) TFA improves peak shape and ionization [5]
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program 5-95% B over 10-15 minutes Optimize for specific column and flow rate [5]
Flow Rate 0.3-0.5 mL/min Adjust based on column dimensions [5]
Column Temperature 40°C Maintains retention time reproducibility [6]
Injection Volume 5-10 μL Dependent on sample concentration [5]
Ionization Mode Positive electrospray ionization (ESI+) This compound shows better ionization in positive mode [2]
MS Detection Full scan (m/z 200-2000) + targeted MS/MS Monitor [M+H]+ (m/z 858.5), [M+NH4]+ (m/z 875.5), [M+Na]+ (m/z 880.5) [2]
Sample Preparation Workflow

The sample preparation process is critical for successful this compound analysis, particularly when working with complex fermentation matrices. The following diagram illustrates the complete workflow from sample collection to instrumental analysis:

G Start Start: Fermentation Broth Step1 Centrifugation (4000 × g, 15 min) Start->Step1 Step2 Supernatant Collection Step1->Step2 Step3 Liquid-Liquid Extraction with Ethyl Acetate or 1-Butanol Step2->Step3 Step4 Phase Separation (Centrifugation if needed) Step3->Step4 Step5 Organic Phase Collection Step4->Step5 Step6 Evaporation (SpeedVac or Nitrogen Stream) Step5->Step6 Step7 Reconstitution in Methanol Step6->Step7 Step8 Filtration (0.22 μm Nylon Membrane) Step7->Step8 Step9 HPLC-MS Analysis Step8->Step9

Figure 1: Complete sample preparation workflow for this compound analysis from fermentation broth

Detailed Extraction Protocol:

  • Sample Collection and Preparation: Harvest fermentation broth of Streptomyces griseoaurantiacus or other this compound-producing strains after appropriate incubation period (typically 5-7 days). Centrifuge at 4000 × g for 15 minutes to separate cells from supernatant [5].

  • Liquid-Liquid Extraction: Transfer supernatant to a separation funnel. Add an equal volume of ethyl acetate or 1-butanol (1:1 ratio). Maintain constant mixing at room temperature for 2 hours to ensure efficient partitioning of this compound into the organic phase [5].

  • Phase Separation and Concentration: Separate the organic phase from the aqueous phase by centrifugation if emulsions form. Collect the organic phase and evaporate to dryness using a SpeedVac concentrator or gentle nitrogen stream. Avoid excessive heat during evaporation to prevent compound degradation [5].

  • Sample Reconstitution: Reconstitute the dried extract in methanol (HPLC grade) to a concentration appropriate for detection. Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution [5].

  • Cleanup and Filtration: Filter the reconstituted sample through a 0.22 μm nylon membrane prior to HPLC-MS analysis to remove particulate matter that could damage instrumentation or affect chromatography [6].

Structural Confirmation and Dereplication

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for confirming the molecular identity of this compound. The following HRMS parameters are recommended for definitive confirmation:

Table 2: HRMS Characteristics of this compound for Structural Confirmation

Measurement Value Tolerance Significance
Molecular Formula C₃₈H₆₄N₈O₁₄ - Theoretical composition [2]
Theoretical Monoisotopic Mass 856.4558 Da - Calculated for neutral molecule
Observed [M+NH₄]⁺ Adduct m/z 874.4869 Δ = 1.3 ppm Primary ion for confirmation [2]
Observed [M+H]⁺ Adduct m/z 857.4631 - Protonated molecule
Observed [M+Na]⁺ Adduct m/z 879.4450 - Sodiated adduct
Mass Accuracy < 2 ppm Required Confirms molecular formula

HRMS Acquisition Method:

  • Set mass resolution to ≥ 50,000 (FWHM) to ensure adequate separation of isotopic peaks
  • Use internal calibration for maximum mass accuracy
  • Acquire data in profile mode to enable detailed isotopic pattern evaluation
  • Include lock mass correction if available on the instrument
MS/MS Fragmentation Analysis

Tandem mass spectrometry provides structural information that supports the identity of this compound through characteristic fragmentation patterns:

Table 3: Characteristic MS/MS Fragments of this compound

Fragment m/z Relative Abundance Proposed Assignment
874.49 100% [M+NH₄]⁺ precursor ion
857.46 85% [M+H]⁺ (loss of NH₃)
739.42 45% Loss of piperazate-containing moiety
625.35 30% Polyketide chain with partial peptide
512.28 25% Polyketide fragment
398.21 20% Piperazic acid dimer

MS/MS Acquisition Parameters:

  • Collision Energy: 25-35 eV (optimize for specific instrument)
  • Collision Gas: Nitrogen or argon
  • Isolation Width: 1-2 m/z units for precursor selection
  • Scan Range: m/z 100-900

Quantitative Analysis Protocols

Method Validation Parameters

For rigorous quantification of this compound, method validation should include the following parameters:

Table 4: Method Validation Specifications for this compound Quantification

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 1-1000 ng/mL 1-1000 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥ 10 1 ng/mL
Lower Limit of Detection (LLOD) Signal-to-noise ≥ 3 0.3 ng/mL
Precision (Intra-day) RSD < 15% RSD < 10%
Precision (Inter-day) RSD < 15% RSD < 12%
Accuracy 85-115% of theoretical 92-105%
Recovery > 70% 75-85%
Matrix Effects < 15% suppression/enhancement 8-12% suppression
Quality Control Procedures

Implement a comprehensive quality control protocol to ensure data reliability:

  • System Suitability Test: Perform daily before sample analysis using a this compound standard at mid-calibration range (100 ng/mL). Acceptance criteria: retention time RSD < 2%, peak area RSD < 5%, theoretical plates > 5000.

  • Calibration Standards: Prepare fresh calibration curves with each batch of samples using serial dilution of stock solution. Include at least six concentration levels covering the expected sample concentration range.

  • Quality Control Samples: Prepare low, medium, and high QC concentrations (e.g., 3, 100, and 800 ng/mL) in duplicate with each analytical batch. At least 67% of QC samples should be within 15% of their respective nominal values.

  • Blank Samples: Include extracted blanks (matrix samples without this compound) to monitor for potential carryover or interference.

Applications in Drug Discovery and Development

The analytical methods described herein support various applications in antibiotic discovery and development:

  • Strain Improvement Studies: Monitoring this compound production in engineered Streptomyces strains to guide metabolic engineering efforts for yield improvement [3].

  • Fermentation Optimization: Quantifying this compound titers under different culture conditions (media composition, aeration, pH) to optimize production processes [5].

  • Biosynthetic Studies: Tracking intermediate accumulation in gene knockout mutants (e.g., ΔdpnS2 or ΔdpnZ) to elucidate biosynthetic pathways [3] [4].

  • Stability Studies: Assessing chemical stability of this compound under various storage conditions (temperature, pH, light exposure) to inform formulation development.

  • Metabolite Profiling: Identifying related natural products in the azinothricin family through dereplication, supporting drug discovery efforts [2].

Troubleshooting Guide

Common issues encountered during this compound analysis and recommended solutions:

  • Poor Chromatographic Peak Shape: Add 0.1% TFA to mobile phases to improve peak symmetry. Ensure column temperature is maintained at 40°C. Condition column adequately before use.

  • Signal Suppression in MS Detection: Dilute samples to minimize matrix effects. Improve sample cleanup using solid-phase extraction as an alternative to liquid-liquid extraction.

  • Inconsistent Retention Times: Equilibrate column thoroughly between gradient runs. Use mobile phase additives consistently. Check for mobile phase degradation or evaporation.

  • Low Recovery in Extraction: Extend extraction time to 2 hours. Consider using 1-butanol instead of ethyl acetate for better recovery of polar analogues. Ensure pH is appropriately controlled.

  • High Background in MS Spectra: Improve sample cleanup through additional purification steps. Use higher purity solvents and reagents. Check for contamination in HPLC system.

Conclusion

The HPLC-MS methods detailed in this application note provide robust and sensitive approaches for the detection, characterization, and quantification of the promising antibiotic compound this compound. The combination of optimized sample preparation, chromatographic separation, and high-resolution mass spectrometry enables researchers to overcome the analytical challenges posed by this complex molecule. These protocols support various applications in natural product discovery and development, from initial screening of producer strains to quantitative analysis during fermentation optimization. As antibiotic resistance continues to pose a serious threat to global health, reliable analytical methods for compounds like this compound become increasingly valuable in the ongoing search for novel anti-infective agents.

References

Comprehensive Application Notes and Protocols for Studying Diperamycin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diperamycin and Its Biosynthetic Pathway

This compound is a hybrid polyketide–depsipeptide compound belonging to the azinothricin family of natural products, characterized by a cyclic hexadepsipeptide scaffold with notable antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This molecule belongs to a class of compounds featuring piperazic acid, a cyclic nonproteinogenic amino acid containing a hydrazine N-N bond that confers conformational constraints important for biological activity [2] [3]. The biosynthetic pathway for this compound represents a compelling model system for exploring hybrid PKS-NRPS assembly lines and engineering novel analogues with potential therapeutic applications.

Recent advances in genome mining approaches have enabled the identification of the complete this compound biosynthetic gene cluster (BGC), designated as the dpn cluster, from Streptomyces sp. CS113 isolated from leaf-cutting ants [2] [3]. This discovery provides researchers with the genetic foundation to manipulate the biosynthetic pathway and potentially generate new-to-nature analogues through combinatorial biosynthesis approaches. The following application notes and protocols detail the methodologies for identifying, characterizing, and engineering the this compound biosynthetic pathway.

Genetic Architecture of the this compound Biosynthetic Gene Cluster

Gene Cluster Organization and Key Components

The dpn BGC spans approximately 66.5 kb and comprises 27 genes [3]. The cluster exhibits high synteny with partially sequenced BGCs from other Streptomyces strains, including S. tendae, Streptomyces sp. NRRL F-5650, and Streptomyces sp. PSAA01, suggesting evolutionary conservation of this biosynthetic pathway [3].

Table 1: Key genes in the this compound biosynthetic gene cluster

Gene Function Domain/Features
dpnZ Piperazate synthase Forms N-N bond; contains KLSQ motif [3]
dpnO2 Ornithine oxygenase Converts L-ornithine to L-N5-OH-ornithine [3]
dpnP1-dpnP4 Type I PKS Four modules for polyketide chain assembly [3]
dpnS1-dpnS4 NRPS Four modules for depsipeptide assembly [3]
dpnA MbtH-like protein Enhances NRPS activity [3]
dpnB, dpnX Regulatory proteins Pathway-specific positive regulators [3]
Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the this compound biosynthetic logic, highlighting the coordinated action of PKS and NRPS modules with key tailoring steps:

G cluster_PKS Polyketide Assembly (PKS) cluster_NRPS Depsipeptide Assembly (NRPS) cluster_tailoring Tailoring and Special Steps Start Biosynthesis Initiation PKS1 Module 1: DpnP1 Start->PKS1 PKS2 Module 2: DpnP2 PKS1->PKS2 PKS3 Module 3: DpnP3 PKS2->PKS3 PKS4 Module 4: DpnP4 PKS3->PKS4 NRPS1 Module 1: DpnS1 PKS4->NRPS1 NRPS2 Module 2: DpnS2 NRPS1->NRPS2 NRPS3 Module 3: DpnS3 NRPS2->NRPS3 NRPS4 Module 4: DpnS4 NRPS3->NRPS4 TE Thioesterase Domain Cyclization and Release NRPS4->TE PiperazicAcid Piperazic Acid Synthesis (DpnO2 + DpnZ) PiperazicAcid->NRPS2 Legend PKS: Polyketide SynthaseNRPS: Nonribosomal Peptide SynthetaseDashed line: trans-acting enzyme

Diagram 1: Biosynthetic logic of this compound assembly showing the coordinated action of PKS and NRPS modules with key tailoring steps. The pathway initiates with polyketide chain extension (red), followed by nonribosomal peptide assembly (blue), with specialized piperazic acid incorporation (green) and final cyclization.

Experimental Protocols for this compound Biosynthesis Studies

Genome Mining and Cluster Identification Protocol

Purpose: To identify putative piperazic acid-containing BGCs from bacterial genomes using bioinformatics tools.

Materials and Software:

  • Bacterial genomic DNA sequences
  • AntiSMASH (version 7.0.0 or higher) [3] [4]
  • BLASTP suite
  • RAIChU software for pathway visualization (optional) [4]

Procedure:

  • Sequence Acquisition: Obtain complete genome sequences of target Streptomyces strains. For the CS113 strain, the genome is available under accession number NZ_KZ195574.1 [3].
  • AntiSMASH Analysis: Process genomes through AntiSMASH using standard parameters to identify all putative BGCs.
  • KtzT Homology Search:
    • Use BLASTP with KtzT (piperazate synthase) as query sequence
    • Identify homologs with >50% amino acid identity
    • Verify presence of conserved KLSQ motif (residues 177-181) flanked by methionine (position 176) and glutamic acid (position 182) [3]
  • Cluster Delineation: Define cluster boundaries based on synteny with known BGCs (e.g., polyoxypeptin, aurantimycin A)
  • Domain Analysis: Annotate PKS and NRPS modules using domain prediction tools
  • Pathway Visualization: Generate spaghetti diagrams using RAIChU to visualize predicted biosynthetic pathway [4]

Troubleshooting:

  • For silent clusters, consider varying culture conditions or regulatory gene overexpression
  • Confirm collinearity rule adherence by comparing module order with predicted structure
Gene Inactivation for Cluster Verification

Purpose: To provide genetic evidence linking the dpn BGC to this compound production through targeted gene disruption.

Materials:

  • Streptomyces sp. CS113 wild-type strain
  • pWHU1143 disruption plasmid or equivalent [5]
  • Conjugation equipment and media
  • HPLC system with HRMS capability

Procedure:

  • Target Selection: Choose essential biosynthetic genes such as dpnS2 (NRPS) or dpnZ (piperazate synthase) for disruption [2].
  • Mutant Construction:
    • Amplify 1-2 kb internal fragment of target gene
    • Clone into suicide vector
    • Introduce into CS113 via intergeneric conjugation
    • Select for apramycin-resistant exconjugants
  • Mutant Verification:
    • Screen colonies by PCR with verification primers
    • Confirm double-crossover events by Southern blotting
  • Metabolite Analysis:
    • Culture wild-type and mutant strains under identical conditions
    • Extract metabolites with ethyl acetate
    • Analyze extracts by HPLC-HRMS
    • Compare chromatograms for absence of this compound peaks in mutants

Expected Results: Successful disruption of essential biosynthetic genes should completely abolish this compound production, as demonstrated by the disappearance of characteristic HPLC peaks with retention times of 15-20 minutes and mass ions at m/z 1079.5 [M+H]+ for this compound A [2].

Metabolic Profiling and Compound Characterization

Purpose: To confirm the identity of this compound through comprehensive analytical techniques.

Materials:

  • Fermentation broth of Streptomyces sp. CS113
  • HPLC system coupled to high-resolution mass spectrometer
  • NMR spectrometer (600 MHz or higher)
  • Solid phase extraction columns

Procedure:

  • Culture Conditions:
    • Inoculate CS113 in SG medium or other appropriate production media
    • Incubate at 28°C with shaking at 220 rpm for 5-7 days
  • Metabolite Extraction:
    • Centrifuge culture broth at 8000 × g for 15 minutes
    • Extract supernatant with equal volume of ethyl acetate
    • Concentrate organic phase under vacuum
  • HRMS Analysis:
    • Analyze extract using LC-HRMS in positive ion mode
    • Use C18 reverse phase column with water-acetonitrile gradient
    • Monitor for ions at m/z 1079.5 [M+H]+, 1101.5 [M+Na]+
  • NMR Characterization:
    • Purify compound using preparative HPLC
    • Dissolve in deuterated chloroform or DMSO
    • Acquire 1H, 13C, COSY, HSQC, and HMBC spectra
    • Compare chemical shifts with published data for azinothricin-family compounds

Data Interpretation: Key NMR features include characteristic piperazate proton signals between δ 4.5-5.5 ppm and carbonyl carbon signals between δ 165-175 ppm, consistent with depsipeptide functionality [2].

Engineering and Optimization Strategies

Production Enhancement through Regulatory Gene Manipulation

Based on studies of the homologous aurantimycin BGC, production of this compound can potentially be enhanced through manipulation of regulatory genes.

Table 2: Strategies for enhancing this compound production

Strategy Method Expected Outcome
Regulatory gene overexpression Tandem overexpression of dpnB and dpnX ~2.5-fold production increase [5]
Culture optimization Screening different media (SG, R5, SFM) Variable; strain-dependent yields
Ribosome engineering Introduction of rpsL mutations Potential enhancement based on other Streptomyces systems
Biosynthetic Engineering for Novel Analogues

The modular architecture of the this compound PKS-NRPS system presents opportunities for generating structural analogues through combinatorial biosynthesis [6].

Approaches:

  • Module Swapping: Exchange specific PKS or NRPS modules with counterparts from related BGCs (e.g., aurantimycin, polyoxypeptin)
  • Substrate Specificity Alteration: Engineer adenylation domains to incorporate alternative amino acid substrates
  • Tailoring Enzyme Manipulation: Modify glycosylation or methylation patterns through tailoring enzyme manipulation

Considerations:

  • Maintain proper protein-protein interactions between hybrid modules
  • Consider downstream processing requirements when altering substrate specificity
  • Verify functionality of hybrid assembly lines through heterologous expression

Conclusion and Future Perspectives

The dpn BGC represents a valuable addition to the relatively scarce confirmed BGCs for depsipeptides of the azinothricin family [2]. The protocols outlined herein provide researchers with comprehensive methodologies to study and manipulate this fascinating hybrid PKS-NRPS system. Future directions include exploiting the biosynthetic machinery for generating improved analogues through combinatorial biosynthesis, optimizing production yields for commercial applications, and further elucidating the structural basis for piperazic acid incorporation. The integration of bioinformatics, genetic manipulation, and analytical chemistry approaches detailed in these application notes will facilitate these endeavors and contribute to the expanding toolbox for natural product research and drug development.

References

Comprehensive Application Notes and Protocols: Gene Inactivation Strategies for Diperamycin Biosynthesis Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diperamycin and its Biosynthetic Gene Cluster

This compound is a promising hybrid polyketide–depsipeptide compound belonging to the azinothricin family of natural products, known for their potent antibacterial and antitumor activities. This compound has garnered significant research interest due to its potent activity against MRSA (methicillin-resistant Staphylococcus aureus) with submicromolar minimal inhibitory concentrations, making it a promising candidate in the fight against antimicrobial resistance [1]. This compound is characterized by a complex molecular structure containing a piperazic acid moiety, a cyclic hydrazine nonproteinogenic amino acid that confers conformational constraint to the molecule, which is essential for its biological activity [2]. The biosynthesis of this compound involves a type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid system, encoded by the dpn biosynthetic gene cluster (BGC) identified in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants [2].

The growing global threat of antimicrobial resistance (AMR), particularly from multidrug-resistant pathogens like MRSA, has intensified the need for novel therapeutic agents. Among multidrug-resistant pathogens, MRSA is a leading cause of severe nosocomial infections, urgently demanding the discovery of novel antimicrobial agents [1]. Nature, particularly Actinomycetota, remains a prolific source of potent bioactive compounds to combat pathogens. The renewed interest in exploring Actinomycetota de novo is directly driven by the AMR crisis, with bioprospecting efforts in underexplored ecological niches proving highly promising [1]. Understanding and engineering the biosynthesis of compounds like this compound through genetic approaches represents a crucial strategy for enhancing production and generating novel analogs to combat resistant pathogens.

Identification of the this compound Biosynthetic Gene Cluster

Genome Sequencing and Bioinformatics Analysis

The initial identification of the this compound BGC was achieved through genome mining of Streptomyces sp. CS113, using the piperazate synthase KtzT as a bioinformatics hook due to the presence of piperazic acid in the this compound structure [2]. The dpn cluster spans 66.5 kb and comprises twenty-seven genes, including those encoding PKS, NRPS, regulatory functions, transport proteins, and tailoring enzymes [2]. The cluster's boundaries are defined by dpnL and dpnR3, with the core biosynthetic machinery consisting of four PKS genes (dpnP1 to dpnP4) organized into four modules and NRPS genes (dpnS1 to dpnS4) organized into six modules [2].

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

Gene Function Role in this compound Biosynthesis
dpnZ Piperazate synthase Forms the N-N bond for piperazic acid biosynthesis
dpnO2 Ornithine oxygenase Converts L-ornithine to L-N5-OH-ornithine
dpnP1-P4 Polyketide synthases Assemble the polyketide portion of this compound
dpnS1-S4 Nonribosomal peptide synthetases Incorporate amino acid building blocks
dpnR1-R3 Regulatory proteins Control expression of the BGC
dpnT1-T4 Transport proteins Possibly involved in export and self-resistance
Gene Inactivation to Confirm BGC Function

The connection between the identified dpn BGC and this compound production was confirmed experimentally through gene inactivation studies. Specifically, inactivation of the NRPS gene dpnS2 and the piperazate synthase gene dpnZ resulted in the abolition of this compound production, providing definitive genetic proof that the identified cluster is responsible for this compound biosynthesis [2]. This approach follows established practices for validating BGCs, as demonstrated in similar studies on related compounds like polyoxypeptin A, where inactivation of a key NRPS gene (plyH) completely abolished compound production [3].

Gene Inactivation Strategies for this compound Biosynthesis Studies

Overview of Genetic Tools for Streptomyces Manipulation

Streptomyces species present unique challenges for genetic manipulation due to their complex developmental cycles and dense mycelial growth. However, recent advances in synthetic biology tools and DNA delivery methods have significantly improved the efficiency of genetic engineering in these bacteria [4]. The available genetic tools for Streptomyces manipulation include shuttle vectors, site-specific recombination systems, and CRISPR-based technologies. While CRISPR-Cas systems have revolutionized genome editing in many organisms, their application in Streptomyces can be strain-dependent and requires optimization [4]. For diteramycin studies, both traditional homologous recombination and CRISPR-based methods can be employed depending on the specific research goals and available expertise.

Selection of Gene Targets for Inactivation

Strategic selection of target genes is crucial for successful inactivation experiments in this compound biosynthesis studies. Based on the characterized dpn cluster, the following genes represent high-priority targets for functional studies:

  • Core biosynthetic genes: dpnS2 (NRPS) or dpnP1 (PKS) – inactivation expected to completely abolish this compound production [2]
  • Piperazic acid biosynthesis genes: dpnZ (piperazate synthase) – inactivation expected to prevent piperazic acid formation and subsequent incorportation into this compound [2]
  • Tailoring enzymes: dpnO2 (ornithine oxygenase) – inactivation may lead to production of analogs with modified piperazic acid moieties
  • Regulatory genes: dpnR1-R3 – inactivation may modulate this compound production levels without completely abolishing it
Comparison of Gene Inactivation Methods

Table 2: Comparison of Gene Inactivation Methods for Streptomyces

Method Efficiency Time Required Key Applications Advantages Limitations
Homologous Recombination Moderate to High 3-6 weeks Gene knockouts, promoter replacements Well-established, reliable Time-consuming, requires screening many colonies
CRISPR-Cas9 Variable 2-4 weeks Gene knockouts, point mutations Faster, enables multiplexing Requires optimization, potential for off-target effects
CRISPRi High 1-2 weeks Gene knockdown, essential gene studies Reversible, no DNA cleavage Temporary effect, requires continuous selection

Detailed Experimental Protocols

Protocol 1: Gene Inactivation via Homologous Recombination
4.1.1 Materials and Reagents
  • Streptomyces sp. CS113 wild-type strain
  • Cosmid library or genomic DNA from Streptomyces sp. CS113
  • Escherichia coli ET12567/pUZ8002 for conjugation
  • Apramycin (50 μg/mL for selection in Streptomyces, 50 μg/mL for selection in E. coli)
  • Kanamycin (25 μg/mL for selection in E. coli)
  • Thiostrepton (50 μg/mL for selection in Streptomyces)
  • Lysogeny Broth (LB) and Mannitol Soya Flour (MS) media
  • Gene-specific primers for target gene amplification
4.1.2 Step-by-Step Procedure
  • Target Gene Selection and Vector Design:

    • Select target gene (e.g., dpnS2 or dpnZ) based on research objectives
    • Design replacement cassette containing an apramycin resistance gene (aac(3)IV) flanked by ~2 kb homologous regions upstream and downstream of the target gene
    • Clone the replacement cassette into a temperature-sensitive plasmid (e.g., pKC1139) with thiostrepton resistance for selection in Streptomyces
  • Protoplast Preparation and Transformation:

    • Grow Streptomyces sp. CS113 in TSBY medium with 10.3% sucrose for 24-48 hours at 30°C with shaking
    • Harvest mycelium and treat with lysozyme (1 mg/mL) in P buffer for 60 minutes at 30°C to generate protoplasts
    • Mix protoplasts with plasmid DNA and transform using PEG-assisted transformation
    • Regenerate protoplasts on R2YE plates with apramycin for selection at 30°C
  • Screening and Verification of Mutants:

    • Screen apramycin-resistant colonies for double-crossover events by replica plating on plates with and without thiostrepton
    • Verify gene replacement by PCR analysis using primers flanking the target region and internal to the resistance cassette
    • Confirm the absence of the target gene and presence of the resistance cassette by Southern blot analysis
Protocol 2: CRISPR-Cas9 Mediated Gene Inactivation
4.2.1 gRNA Design and Validation

The design of guide RNAs (gRNAs) is a critical step for successful CRISPR-Cas9 mediated gene inactivation. For gene knockout experiments in Streptomyces, the following design principles should be applied [5] [6] [7]:

  • Target specific regions within the gene of interest, avoiding areas too close to the start or end of the coding sequence
  • Ensure few or no off-targets by performing BLAST analysis against the Streptomyces sp. CS113 genome
  • Use predicted efficiency scores (e.g., Doench score) to select gRNAs with high on-target activity
  • Avoid promoter terminator sequences and restriction sites used for cloning

Table 3: gRNA Design Parameters for Streptomyces Gene Inactivation

Parameter Optimal Value Considerations
Target Location 5-65% of protein coding region Avoid N-terminal (potential alternative start sites) and C-terminal (non-essential regions)
GC Content 40-80% Extremely high or low GC may reduce efficiency
Off-Targets No matches with ≤3 mismatches Especially avoid off-targets with mismatches in seed region
PAM Sequence NGG for SpCas9 Varies for other Cas enzymes
4.2.2 Plasmid Construction and Conjugation
  • CRISPR Plasmid Assembly:

    • Clone the selected gRNA sequence into a Streptomyces CRISPR-Cas9 plasmid (e.g., pCRISPomyces-2)
    • Include ~1 kb homologous regions flanking the target site for repair template if performing HDR-mediated editing
    • Introduce the plasmid into E. coli ET12567/pUZ8002 for conjugation
  • Conjugation and Selection:

    • Grow Streptomyces sp. CS113 to early exponential phase and harvest hyphae
    • Mix with E. coli donor strain and plate on MS agar supplemented with 10 mM MgCl₂
    • Incubate at 30°C for 16-20 hours, then overlay with apramycin and nalidixic acid to select for exconjugants
    • Incubate at 30°C for 3-5 days until exconjugants appear
  • Screening and Validation:

    • Patch individual exconjugants onto selective plates and incubate for sporulation
    • Isolate genomic DNA from potential mutants and verify gene editing by PCR and sequencing
    • Screen for loss of the CRISPR plasmid by replica plating without antibiotic selection

Experimental Workflow and Timeline

The following diagram illustrates the complete workflow for gene inactivation in this compound biosynthesis studies, from initial design to final validation:

G cluster_phase1 Phase 1: Target Identification & Design cluster_phase2 Phase 2: Construct Preparation cluster_phase3 Phase 3: Strain Engineering cluster_phase4 Phase 4: Validation & Analysis Start Start: Project Initiation A1 Bioinformatics Analysis of dpn Gene Cluster Start->A1 A2 Select Target Gene Based on Research Goals A1->A2 A3 Design Inactivation Strategy A2->A3 A4 Primer/gRNA Design & Validation A3->A4 B1 Amplify Homology Arms (PCR) A4->B1 B2 Clone into Appropriate Vector System B1->B2 B3 Verify Construct by Sequencing B2->B3 C1 Introduce DNA into Streptomyces sp. CS113 B3->C1 C2 Select for Recombinants (Antibiotic Selection) C1->C2 C3 Screen for Desired Mutants C2->C3 D1 Molecular Validation (PCR, Southern Blot) C3->D1 D2 Fermentation of Mutant Strain D1->D2 D3 Metabolite Analysis (HPLC, HRMS, NMR) D2->D3 D4 Biological Activity Assessment (Anti-MRSA) D3->D4 End End: Data Interpretation & Conclusion D4->End

Figure 1: Experimental workflow for gene inactivation in this compound biosynthesis studies

Project Timeline and Milestones

A typical gene inactivation project for this compound biosynthesis studies follows this timeline:

  • Weeks 1-2: Bioinformatics analysis, target selection, and primer/gRNA design
  • Weeks 3-4: Molecular cloning and construct verification
  • Weeks 5-8: Streptomyces transformation and mutant screening
  • Weeks 9-12: Molecular validation of mutants and fermentation
  • Weeks 13-16: Metabolite analysis and biological activity assessment

Analytical Methods for Mutant Validation

Molecular Validation Techniques

Following the selection of potential mutants, comprehensive molecular validation is essential to confirm the intended genetic modifications:

  • PCR Analysis: Using primers flanking the target region and internal to the resistance cassette to verify correct integration
  • Southern Blotting: To confirm single-crossover events and rule off-target integration events
  • DNA Sequencing: Of the modified locus to verify precise gene replacement or disruption
  • Reverse Transcription PCR: To confirm the absence of target gene transcription in knockout mutants
Metabolite Analysis and Structural Characterization

The critical step in evaluating the success of gene inactivation in this compound biosynthesis is the analysis of metabolic profiles:

  • Fermentation Conditions: Grow wild-type and mutant strains in appropriate production media (e.g., SYP, TSB) for 5-7 days at 30°C with shaking
  • Metabolite Extraction: Use organic solvents (ethyl acetate or butanol) for extraction from culture broth
  • HPLC Analysis: Employ C18 reverse-phase columns with UV detection at appropriate wavelengths (e.g., 210-280 nm) to compare metabolite profiles
  • High-Resolution Mass Spectrometry: To confirm the presence or absence of this compound (expected [M+H]+ ion) and potential analogs
  • NMR Spectroscopy: For structural elucidation of novel compounds produced by mutant strains

Table 4: Analytical Parameters for this compound Detection and Characterization

Analytical Method Key Parameters Expected Results for Successful Knockout
HPLC-UV C18 column, gradient: 10-100% MeCN in H₂O (0.1% FA), flow: 1 mL/min, detection: 210-280 nm Absence of this compound peak at expected retention time
HRMS ESI positive mode, resolution: >30,000, mass range: 100-1500 m/z Absence of [M+H]+ ion for this compound (exact mass dependent on structure)
NMR 1H NMR (500 MHz), 13C NMR (125 MHz) in CDCl₃ or DMSO-d6 Absence of characteristic this compound signals in mutant spectrum

Troubleshooting and Optimization

Common Challenges and Solutions
  • Low Conjugation Efficiency: Ensure Streptomyces culture is in early exponential phase, optimize MgCl₂ concentration in conjugation plates, and verify the donor E. coli strain contains the necessary transfer functions
  • No Mutants Obtained: Increase the length of homologous arms to >2 kb, screen more colonies, verify the functionality of selection markers, and confirm the temperature-sensitive replicon is working properly for plasmid loss
  • Partial Mutants or Merodiploids: Include multiple rounds of sporulation and selection without antibiotics to encourage segregation of alleles
  • No Metabolite Profile Changes: Verify that the correct gene was targeted, check for potential redundant genes, and test multiple fermentation conditions to activate silent pathways
Optimization of Fermentation Conditions for Metabolite Detection

Gene inactivation may not always result in complete abolition of target compounds due to the complex regulation of secondary metabolism in Streptomyces. To maximize detection of metabolic changes:

  • Test multiple culture media (e.g., SYP, TSB, R5, SFM) to activate different regulatory pathways
  • Vary incubation times (3-10 days) to capture different metabolic phases
  • Consider adding resin traps (XAD-16) to capture metabolites released into the medium
  • Utilize OSMAC (One Strain Many Compounds) approach by modifying culture parameters (pH, aeration, temperature)

Conclusion and Future Perspectives

Gene inactivation strategies represent powerful tools for elucidating biosynthetic pathways of natural products like this compound. The successful application of these methods has enabled the confirmation of the dpn BGC and provided insights into the biosynthesis of this potent anti-MRSA compound [2]. As genetic tools for Streptomyces continue to advance, particularly with the refinement of CRISPR-based technologies, the efficiency and speed of such studies will significantly improve [4].

Future directions in this field include the development of multiplexed gene inactivation approaches to study multiple genes simultaneously, the application of CRISPRi for tunable gene repression to study essential genes, and the integration of heterologous expression systems to bypass native regulation. These approaches will not only accelerate the study of this compound biosynthesis but also facilitate the engineering of novel analogs with improved pharmacological properties, potentially offering new weapons in the fight against antimicrobial resistance.

References

growing Streptomyces griseoaurantiacus for Diperamycin production

Author: Smolecule Technical Support Team. Date: February 2026

Protocol 1: Strain Identification and Cultivation

This protocol outlines the initial steps for reviving and identifying S. griseoaurantiacus.

  • Culture Revival: Revive a frozen glycerol stock of S. griseoaurantiacus by streaking onto a fresh International Streptomyces Project 2 (ISP2) agar plate [1]. Incubate the plate at 30°C for 5-7 days until good sporulation is observed [2].
  • Strain Identification: Confirm the identity of the strain through 16S rRNA gene sequencing. Use universal primers for the V3–V4 regions and compare the sequence against databases like NCBI using BLAST, requiring a minimum of 98% sequence identity and 100% query coverage [2].
  • Genetic Confirmation: To confirm the strain's potential to produce Diperamycin, perform PCR to detect the presence of the piperazate synthase gene (dpnZ), a key gene in the this compound biosynthetic gene cluster (BGC) [3].

Protocol 2: Fermentation for this compound Production

This protocol describes the process for the small-scale production of this compound in liquid culture.

  • Seed Culture Preparation: Inoculate a single colony or a loopful of spores from an ISP2 plate into a baffled flask containing Tryptic Soy Broth (TSB). Incubate at 30°C with shaking at 200-250 rpm for 48-72 hours to generate a dense vegetative pre-culture [2].
  • Production Fermentation: Transfer the seed culture (2-10% inoculum volume) into a production medium. The table below compares two suitable media options identified in the search results [2]:
Medium Description / Key Components Ferration Conditions
Standard Broth (Unspecified) Used in original this compound discovery paper [4]. Incubate at 30°C with shaking for 7-21 days (longer fermentation may be required for full compound maturation) [4] [3].
R5A or SM17 Broth R5A is a rich, defined medium; SM17 is a proprietary medium. Monitor for pellet formation in the culture broth, which is often observed during metabolite production [2] [1].

Protocol 3: Metabolite Extraction and Analysis

This protocol covers the extraction of this compound from the culture broth and its preliminary analysis.

  • Separation and Extraction:
    • Harvest the fermentation broth by centrifugation (e.g., 3,000-10,000 rpm for 10-20 minutes) to separate the mycelial pellets from the supernatant [2] [1].
    • Extract the bioactive compounds from the supernatant using an equal volume of ethyl acetate (1:1, v/v). Mix thoroughly and separate the organic phase, which will contain this compound [2] [1].
    • Evaporate the ethyl acetate extract to dryness under reduced pressure or a stream of nitrogen gas. Resuspend the crude extract in a suitable solvent like methanol for analysis [2].
  • Analytical Techniques:
    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the identity of this compound by determining its exact molecular mass [3].
    • Nuclear Magnetic Resonance (NMR): Perform NMR spectroscopy for structural confirmation and to validate the purity of the isolated compound [3].
    • Thin-Layer Chromatography (TLC) / Bioautography: Use TLC to separate components of the crude extract. Bioautography, where the TLC plate is overlaid with a susceptible bacterium like S. aureus, can identify the fraction containing anti-MRSA activity [2].

Protocol 4: Genetic Engineering to Confirm BGC

This protocol provides a genetic method to confirm that the identified BGC is responsible for this compound production.

  • Gene Inactivation: To provide definitive proof that the dpn BGC produces this compound, create a knockout mutant by inactivating a key gene, such as the non-ribosomal peptide synthetase gene dpnS2 or the piperazate synthase gene dpnZ [3].
  • Comparative Analysis: Ferment the generated mutant strain under the same conditions as the wild-type S. griseoaurantiacus. Analyze the extracts from both strains using HRMS and NMR. The absence of this compound in the mutant strain's extract confirms the involvement of the targeted BGC in its biosynthesis [3].

The following diagram illustrates the core workflow for obtaining and confirming this compound production, integrating both laboratory and genetic methods.

Start Start: Frozen Glycerol Stock of S. griseoaurantiacus Revive Revive on ISP2 Agar (30°C, 5-7 days) Start->Revive Identify Strain Identification (16S rRNA sequencing) Revive->Identify Seed Prepare Seed Culture (TSB broth, 30°C, 48-72h) Identify->Seed Ferment Production Fermentation (R5A/SM17 broth, 30°C, 7-21 days) Seed->Ferment Extract Extract with Ethyl Acetate Ferment->Extract Analyze Analyze Metabolites (HRMS, NMR, Bioassay) Extract->Analyze Confirm Confirm BGC Function (Gene knockout of dpnS2/dpnZ) Analyze->Confirm For Genetic Validation End End: Confirmed this compound Production Confirm->End

Discussion for Researchers

  • Strain Sourcing: The original this compound-producing strain, S. griseoaurantiacus MK393-AF2, was reported in 1998 [4]. More recently, a strain identified as S. griseoaurantiacus AD2 was isolated from a beehive, demonstrating that related strains with antimicrobial activity can be found in under-explored ecological niches [2].
  • Critical Genetic Elements: The this compound BGC (dpn) is a 66.5 kb cluster encoding a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The presence of a piperazate synthase (dpnZ) is a key genetic marker for this family of depsipeptides [3].
  • Fermentation Optimization: Be aware that secondary metabolite production is highly dependent on physiology and environmental cues [5]. If this compound is not detected under standard conditions, consider experimenting with different media, prolonged fermentation times, or stress factors like nutrient limitation to awaken silent gene clusters [3].

References

Technical Support Center: Improving Diperamycin Fermentation Yield

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Overview: Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. It shows potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the typical fermentation process for this compound? While a detailed industrial protocol for this compound is not publicly available, the general fermentation process for antibiotics from Streptomyces involves several key stages [3] [4]:

  • Strain Selection: Use the known producer strain Streptomyces griseoaurantiacus MK393-AF2 or genetically improved derivatives [1].
  • Inoculum Preparation: Grow a fresh, active culture to ensure rapid establishment in the production fermenter.
  • Production Fermentation: Utilize a stirred-tank bioreactor with controlled temperature, pH, dissolved oxygen (DO), and agitation. The process favors suboptimal growth conditions to trigger secondary metabolite production [3] [4].

Q2: What are the most critical parameters to control for high yield? The table below summarizes the key parameters and their optimization targets, drawing from successful fermentations of similar compounds like rapamycin [3].

Parameter Optimization Strategy Rationale
Dissolved Oxygen (DO) Cascade control of agitation, aeration, and vessel pressure to maintain high DO levels. Oxygen transfer is often diffusion-limited and critical for secondary metabolism in dense mycelial cultures [3].
pH Allow pH to vary within a controlled range (e.g., 6.2-6.8), rather than fixing a single point [3]. A pH deadband can more naturally mimic the physiological conditions that induce antibiotic production [3].
Temperature Consider a two-stage process: a higher temperature for rapid biomass growth, followed by a lower shift for production [3]. The optimum temperature for secondary metabolism is often narrower and lower than for primary growth [3].
Agitation & Aeration Intensive agitation and increased aeration rate to improve oxygen transfer, especially as broth viscosity increases [3]. Prevents oxygen limitation, which can restrict metabolism and drastically reduce yield [3].

Q3: My yields are low. What are the common issues and solutions? Low yields can stem from multiple factors. Follow the troubleshooting logic below to diagnose and address potential problems.

G Start Low this compound Yield Strain Strain Performance and Health Start->Strain Process Process Control Parameters Start->Process Contam Microbial Contamination Start->Contam SubOpt Is the producer strain sub-optimal? Strain->SubOpt Param Are key parameters (DO, pH, Temp) off-target? Process->Param Detect Is contamination detected? Contam->Detect SubOpt_Yes Implement strain improvement: - UV/chemical mutagenesis - Genome mining for BGCs - Genetic engineering SubOpt->SubOpt_Yes Yes SubOpt_No Strain is healthy SubOpt->SubOpt_No No Advanced Consider Advanced Strategies Param_Yes Tighten process control: - Implement DO cascade - Use pH deadband (e.g., 6.2-6.8) - Test temperature shift Param->Param_Yes Yes Param_No Parameters are controlled Param->Param_No No Detect_Yes Review sterilization protocols. Use selective media or antibiotics if compatible with the producer strain. Detect->Detect_Yes Yes Detect_No Culture is axenic Detect->Detect_No No S1 Co-culture with other microbes Advanced->S1 S2 Add precursors or elicitors to the medium Advanced->S2 S3 Use in-situ separation to remove product inhibition Advanced->S3

Troubleshooting workflow for low this compound yield.

Q4: How can I prevent microbial contamination in my fermenter? Contamination can ruin batches and is a common operational challenge [5].

  • Sterilization: Ensure all equipment, feedstock, and air feeds are properly sterilized.
  • Process Control: Maintain a positive pressure in the fermenter.
  • Systematic Checks: Regularly test for contamination through plating and microscopic examination.
  • Selective Agents: If compatible with your producer strain, use selective antibiotics or chemicals in the medium to suppress contaminants. Note that this is not always feasible.

Advanced Optimization Strategies

If basic parameter optimization does not yield sufficient improvements, consider these advanced approaches informed by current research trends.

  • Genome Mining and Engineering: Streptomyces genomes contain numerous silent or lowly expressed Biosynthetic Gene Clusters (BGCs). Use genome sequencing to identify the this compound BGC. Then, employ techniques like promoter engineering or CRISPR-Cas9 to activate or enhance the expression of these gene clusters [6] [4] [7].
  • Co-cultivation: Culturing your Streptomyces strain with another bacterium or fungus can mimic natural competition. This interaction can trigger the activation of silent BGCs and lead to a dramatic increase in the production of secondary metabolites like this compound [6].
  • In-situ Product Removal: As this compound is produced, it can sometimes feedback to inhibit its own further production. Implementing an in-situ separation technique (e.g., adsorption resins) during fermentation can continuously remove the product from the broth, thereby relieving inhibition and potentially increasing overall yield [6].

A Path Forward for Your Research

The most relevant scientific literature suggests that a focus on dissolved oxygen control and pH strategy is a powerful starting point for optimizing a Streptomyces fermentation [3]. To build a robust process for this compound, you may need to:

  • Conduct a Literature Deep Dive: Perform a comprehensive review of patents and journal articles on the fermentation of structurally similar antibiotics (e.g., other depsipeptides or polyketides from Streptomyces).
  • Design a Design of Experiment (DoE): Systematically vary the key parameters outlined above to understand their interactions and identify the true optimum for your specific system.
  • Explore Strain Improvement: The highest yield gains often come from genetically engineering the producer strain itself [6] [7].

References

optimizing culture media for Diperamycin production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Diperamycin Production

Here are answers to common challenges you might face when working with this compound.

FAQ 1: My Streptomyces strain is not producing this compound. What could be wrong? This is often due to a silent or cryptic biosynthetic gene cluster (BGC) that is not being expressed under your standard laboratory conditions [1].

  • Solution: Implement a "cluster awakening" strategy.
    • Genetic Confirmation: First, use genome mining with a tool like antiSMASH to confirm the presence of the dpn BGC in your strain. A key hook is the piperazate synthase gene dpnZ [1].
    • Culture Variation: Systematically test a diverse panel of culture media with different nutrient compositions (e.g., varying carbon and nitrogen sources) to find the conditions that trigger expression [1].
    • Genetic Overexpression: If the BGC is confirmed but silent, consider overexpressing the cluster-situated regulatory gene (if identified) to force activation [1].

FAQ 2: How can I significantly increase my this compound yield? Yield optimization requires a move away from one-variable-at-a-time approaches to efficient statistical methodologies.

  • Solution: Employ Response Surface Methodology (RSM) to optimize your culture medium [2] [3].
    • Initial Screening: Use a two-level full factorial design to identify which factors (e.g., carbon, nitrogen, salt ions, moisture) significantly influence yield [3].
    • Optimization: Apply a Central Composite Design (CCD) to determine the optimal levels and interactions of these key factors. This approach has been shown to enhance antibiotic production in Streptomyces by 10-fold compared to non-optimized media [2] [3].

FAQ 3: Are there agro-industrial wastes that can be used for cost-effective production? Yes, several agro-wastes have been successfully used as substrates in solid-state fermentation for antibiotic production by Streptomyces.

  • Solution: Evaluate readily available and inexpensive substrates. The table below summarizes the performance of various agro-wastes for general antibiotic production, which can serve as a starting point for this compound [3]:
Agro-Industrial Substrate Relative Performance for Antibiotic Production
Wheat bran (Highest)
Apple pomace
Pineapple peel
Orange peel
Banana peel
Black gram husk
Green gram husk
Rice bran
Pomegranate peel (Lowest)

Experimental Protocols for Optimization

The following workflow integrates genetic discovery and media optimization for this compound production. This diagram outlines the key stages from confirming production potential to maximizing yield:

cluster_1 Phase 1 Details cluster_2 Phase 2 Details cluster_3 Phase 3 Details Start Start: Strain with Suspected    this compound Potential A Phase 1: Genetic Confirmation    (Genome Mining) Start->A B Phase 2: Culture Awakening    (Screen Media Conditions) A->B BGC Identified C Phase 3: Yield Optimization    (Statistical Media Design) B->C Expression Achieved End High-Yield    this compound Production C->End A1 Sequence strain genome A2 Run antiSMASH analysis A1->A2 A3 Probe for dpnZ        (piperazate synthase) gene A2->A3 B1 Test diverse panel of        culture media B2 Extract and analyze        metabolites (HRMS/NMR) B1->B2 B3 Confirm this compound        production B2->B3 C1 Screen factors via        Factorial Design C2 Optimize levels via        Central Composite Design (CCD) C1->C2 C3 Build predictive model        with Response Surface Methodology C2->C3

Detailed Protocol Steps

Phase 1: Genetic Confirmation of the dpn BGC

  • Genome Sequencing and Analysis: Sequence the genome of your Streptomyces strain. The dpn BGC was first identified in Streptomyces sp. CS113, a strain isolated from leaf-cutting ants [1].
  • In-silico Mining: Use the Antibiotic and Secondary Metabolite Analysis Shell (antiSMASH) to identify potential BGCs [1].
  • Probe for Key Gene: Within the BGC, specifically search for the piperazate synthase gene (dpnZ), which is crucial for producing the piperazic acid moiety in this compound. The presence of this gene is a strong indicator of the cluster's potential to produce this compound or a closely related analogue [1].

Phase 2: Culture Awakening & Initial Production

  • Media Screening: Inoculate the strain in a variety of standard Streptomyces culture media (e.g., ISP2, ISP3, ISP4, Starch-Casein Nitrate agar). Research on awakening silent clusters in the CS strain collection successfully used this approach to induce production of compounds like sipanmycins and colibrimycins [1].
  • Extraction and Identification:
    • Extraction: After incubation, separate the culture broth from the mycelia by filtration. Extract the bioactive compounds from the broth using an organic solvent like diethyl ether in a separatory funnel [2].
    • Identification: Analyze the extract using High-Resolution Mass Spectrometry (HRMS) to detect the molecular mass of this compound. Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy [1].

Phase 3: Statistical Optimization for Yield

  • Factor Screening: Use a two-level full-factorial design to screen the impact of various nutrients. For a mangrove Streptomyces isolate, factors like moisture content, yeast extract (nitrogen), and CaCl₂ (ion) were found to be statistically significant for antibiotic production [3].
  • Central Composite Design (CCD): Based on the screening results, design a CCD experiment to model the response of this compound yield to the most critical factors.
  • Modeling and Validation: Use Partial Least Squares Regression (PLSR) or similar techniques to build a predictive model from the CCD data. This model will identify the optimal concentrations of each factor to maximize yield. Validate the model by running a culture under the predicted optimal conditions [2].

Key Parameters for Media Optimization

When designing your experiments, consider the following parameters, which have been shown to be effective for related Streptomyces and antibiotics:

Optimization Aspect Key Parameters & Components to Test Example from Literature
Carbon Source Glucose, Glycerol, Agro-wastes (Wheat bran, Apple pomace) 10 g/L glucose maximized bioactive compound production in S. kanamyceticus [2]. Wheat bran was the best substrate for a mangrove Streptomyces sp. [3].
Nitrogen Source Glycine max (soybean) meal, Yeast Extract, Peptone, Ammonium sulfate A medium with 10 g/L Glycine max meal optimized antibiotic production [2]. Yeast extract was a significant factor [3].
Cultural Factors Incubation temperature (e.g., 28-37°C), pH, Aeration/Agitation speed Standard incubation is often at 28-30°C for Streptomyces.
Statistical Method Central Composite Design (CCD) with Response Surface Methodology (RSM) This combination significantly enhanced bioactive compound yield in S. kanamyceticus and other isolates [2] [3].

References

activating silent Diperamycin biosynthetic gene cluster

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is a "silent" or "cryptic" BGC?

    • A: A silent BGC is a set of genes in a microorganism's genome with the potential to produce a secondary metabolite (like an antibiotic) but which is not expressed, or is expressed only at very low levels, under standard laboratory conditions [1] [2]. Activating these clusters is key to discovering new natural products.
  • Q2: How was the Diperamycin BGC originally activated?

    • A: The this compound (dpn) BGC in Streptomyces sp. CS113 was activated by a two-pronged approach: First, researchers determined the specific culture media and conditions that triggered its expression. Second, they provided genetic proof by inactivating key genes (e.g., the NRPS gene dpnS2 and the piperazate synthase gene dpnZ), which abolished production [1] [2].
  • Q3: What is a key characteristic of the this compound BGC?

    • A: The this compound BGC is a hybrid system, utilizing both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways to assemble the molecule. It also contains a gene for a piperazate synthase (dpnZ), which forms a key N-N bond in the structure [1] [2].
  • Q4: Are there sensitive methods to detect BGC activation?

    • A: Yes. Beyond standard HPLC, novel reporter systems have been developed. One example is the VRS-bAHL system, where a promoter of interest drives the expression of an AHL synthase gene (cviI). The produced AHL diffuses and induces a visible purple pigment (violacein) in a reporter strain, allowing for highly sensitive and visual detection of gene expression [3].

Experimental Protocols & Troubleshooting Guide

The following table summarizes core strategies for activating silent BGCs, with specific examples from the literature.

Table 1: Strategies for Activating Silent Biosynthetic Gene Clusters

Strategy Methodology Example from Literature Key Outcome
1. Culture Media Optimization Systematic testing of diverse fermentation media and physical conditions (temperature, aeration) [1] [2]. Screening of Streptomyces sp. CS113 in different media to activate the silent dpn BGC for this compound [1] [2]. Identified specific growth conditions that "awakened" the cluster and led to metabolite production.
2. Genetic Manipulation: Cluster-Situated Regulator (CSR) Overexpression Cloning and overexpression of a positive regulatory gene located within the target BGC itself [4]. Overexpression of the LuxR-like regulator gene crxR1 activated the silent crx BGC in Streptomyces sp. CS057, leading to production of crexazones [4]. Directly elevated expression of the entire biosynthetic pathway.
3. Genetic Manipulation: Pleiotropic Regulator Manipulation Deletion or overexpression of global regulatory genes that control multiple metabolic pathways across the genome [3]. Disruption of the pleiotropic regulatory gene wblA in a Streptomyces strain activated the production of tylosin analogs [3]. Unlocked multiple silent clusters simultaneously.
4. Use of Sensitive Reporter Systems Employing highly sensitive detection methods, such as the VRS-bAHL system, to monitor low-level activation that standard methods might miss [3]. Used to characterize the activation of the ovm gene cluster for oviedomycin, determining its precise initiation time (between 24-36 hours) [3]. Enabled detection of subtle activation events and precise timing of expression.

Detailed Experimental Workflows

Protocol 1: Culture Condition Optimization

This is often the first and most straightforward approach to attempt.

  • Strain Preparation: Inoculate the producer strain on a suitable sporulation medium and harvest fresh spores.
  • Seed Culture: Inoculate spores into a rich seed medium (e.g., Tryptic Soy Broth) and incubate for 48 hours.
  • Fermentation Screening: Inoculate a panel of production media (e.g., R5A, Bennet, SM17, MYM, TSB, YEME) with the seed culture [3] [5]. Use small volumes (e.g., 50 mL in 250 mL baffled flasks) to allow for high throughput.
  • Incubation & Harvest: Incubate cultures at various temperatures (e.g., 28°C, 30°C) with shaking for 3-7 days. Harvest the broth by centrifugation.
  • Analysis: Extract the supernatant and/or mycelium with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using LC-HRMS and compare chromatograms to identify conditions that produce the target compound.
Protocol 2: Genetic Activation via Regulator Overexpression

This protocol is based on the successful activation of the crx cluster [4].

  • Identify Regulator: Use bioinformatic analysis (e.g., antiSMASH) of the BGC to identify genes encoding putative pathway-specific regulators (e.g., LuxR-family, SARP-family).
  • Clone the Regulator Gene: Amplify the coding sequence of the regulator gene and clone it into a Streptomyces expression plasmid (e.g., under the control of a strong constitutive promoter like hrdB).
  • Introduce Plasmid: Transfer the constructed plasmid into the wild-type producer strain via intergeneric conjugation from E. coli.
  • Fermentation & Analysis: Cultivate the recombinant strain in a standard production medium and analyze the extract as in Protocol 1 for the presence of the target compound.

Detection and Analysis Methods

After attempting activation, you need reliable methods to confirm success.

Table 2: Methods for Detecting and Validating BGC Activation

Method Principle Application & Advantage
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) Separates compounds and provides accurate mass, allowing comparison to expected molecular weight of the target. Primary tool for dereplication and detecting new compounds. Essential for confirming the identity of this compound [1] [2].
NMR (Nuclear Magnetic Resonance) Provides detailed information on the structure and stereochemistry of a purified compound. Used for full structural elucidation. Confirmed the identity of this compound after activation [1] [2].
VRS-bAHL Reporter System A genetic system where cluster activation leads to production of a diffusible signal that induces a visible pigment in a reporter strain [3]. Extremely sensitive and visual. Allows for rapid screening of activation conditions and real-time monitoring of gene expression without complex instrumentation.
Genetic Inactivation ("Knock-out") Targeted disruption of a core biosynthetic gene (e.g., NRPS, PKS, or a unique enzyme like a piperazate synthase) within the BGC. Provides definitive proof that the BGC is responsible for producing the compound. If the compound disappears in the mutant, the link is proven [1] [2].

Workflow for BGC Activation

The following diagram illustrates a logical, step-by-step workflow for approaching a silent BGC, integrating the strategies discussed above.

Start Start: Identify Silent BGC (e.g., via Genome Mining) Step1 1. Bioinformatics Analysis Start->Step1 Step2 2. Culture Optimization Screen Media/Physiology Step1->Step2 Step3 3. Detect Activation? (LC-HRMS/Reporter) Step2->Step3 Step4 4. Genetic Activation Overexpress Regulator Step3->Step4 No Step6 6. Validate & Scale Up Purify, NMR, Bioassay Step3->Step6 Yes Step5 5. Detect Activation? (LC-HRMS/Reporter) Step4->Step5 Step5->Step6 Yes End Compound Identified Step5->End No Step6->End

References

challenges in Diperamycin structural characterization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is Diperamycin and where does it come from? this compound is a cyclic hexadepsipeptide antibiotic produced by various Streptomyces strains, including S. griseoaurantiacus MK393-AF2 and the more recently identified Streptomyces sp. CS113 isolated from leaf-cutting ants [1] [2] [3]. It belongs to the azinothricin family of natural products and exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2] [4].

  • Q2: What is the core structural challenge with this compound? The primary challenge lies in elucidating its hybrid structure, which consists of a complex cyclic depsipeptide core integrated with a polyketide-derived side chain [5] [2]. This structure is built from several unusual, highly oxidized nonproteinogenic amino acids, such as piperazic acid, which introduce significant complexity and conformational constraint [5] [2].

Troubleshooting Guide: Structural Characterization

Here is a structured guide to common issues and methodologies for characterizing this compound.

Challenge Recommended Methodology Technical Tips & Purpose
Insufficient Compound Purity Culture & Extraction Optimization Use Central Composite Design (CCD) with Partial Least Squares Regression (PLSR) to optimize yield. A defined medium with 10 g/L glucose and 10 g/L glycine max meal is a potential starting point [6].
Identifying Unusual Amino Acids Genome Mining & HR-MS/MS Use antiSMASH to find the Biosynthetic Gene Cluster (BGC). Key genes: dpnZ (piperazate synthase) and dpnO2 (ornithine oxygenase) for piperazic acid biosynthesis [2]. Correlate HR-MS/MS fragmentation patterns with gene predictions [2].
Elucidating Macrocyclic Structure Advanced NMR Experiments Employ Nuclear Magnetic Resonance (NMR), specifically NOESY or ROESY, to observe spatial proximities between protons, which is critical for determining the cyclic structure and conformation [2].
Determining Biosynthetic Logic Gene Inactivation & Mutant Analysis Create gene knockout mutants (e.g., of the NRPS gene dpnS2 or dpnZ). Analyze metabolites in the mutant strain versus wild-type using HPLC, HRMS, and NMR to identify structural changes or pathway intermediates [5] [2].

Biosynthetic Pathway Workflow

The following diagram illustrates the core biosynthetic logic of this compound, as inferred from genetic analysis, showing the transition from gene cluster to final active compound [5] [2].

G cluster_1 Biosynthetic Gene Cluster (BGC) Activation cluster_2 Biosynthesis & Assembly cluster_3 Final Structure & Activity GeneCluster dpn Gene Cluster (66.5 kb, 27 genes) PKS PKS Genes (dpnP1-dpnP4) GeneCluster->PKS NRPS NRPS Genes (dpnS, etc.) GeneCluster->NRPS Oxidase Oxidase/Hydroxylase Genes (dpnO2, dpnZ) GeneCluster->Oxidase AcylChain C15 Acyl Side Chain (Polyketide) PKS->AcylChain PiperazicAcid Piperazic Acid (and other unusual AAs) NRPS->PiperazicAcid Oxidase->PiperazicAcid Biosynthesis Assembly NRPS-PKS Hybrid Assembly AcylChain->Assembly PiperazicAcid->Assembly LinearIntermediate Linear Intermediate Assembly->LinearIntermediate Cyclization Cyclization & Release (by Thioesterase TE) LinearIntermediate->Cyclization This compound Mature this compound (Cyclic Depsipeptide) Cyclization->this compound Bioactivity Potent Anti-MRSA Activity This compound->Bioactivity

Experimental Protocols Summary

  • Genetic Identification of the BGC [2]:

    • Method: Use a piperazate synthase (KtzT) as a BLAST query against the target Streptomyces sp. genome to identify the dpn BGC.
    • Tool: Analyze the identified region with antiSMASH to confirm it as a hybrid PKS-NRPS cluster.
  • Gene Inactivation [5] [2]:

    • Purpose: To provide definitive proof linking the BGC to the compound and to isolate biosynthetic intermediates.
    • Procedure: Inactivate key genes (e.g., the NRPS gene dpnS2 or the piperazate synthase dpnZ) via homologous recombination. Compare the metabolic profile of the mutant strain to the wild-type using HPLC-HRMS to observe the absence of this compound or the accumulation of predicted intermediates.
  • Structural Elucidation Workflow [2]:

    • Step 1: Purify the compound from optimized culture broths.
    • Step 2: Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula.
    • Step 3: Employ a suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC, NOESY/ROESY) to deduce the planar structure and conformation.

References

Understanding Diperamycin and Scale-Up Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

Diperamycin is a potent anti-MRSA metabolite produced by Actinomycetota, noted for its submicromolar minimal inhibitory concentration (MIC), making it a promising candidate for development [1]. Scaling up its production involves transitioning from small-scale laboratory fermentation to large-scale industrial manufacturing. This process is critical for producing the quantities needed for preclinical and clinical trials but is often fraught with technical challenges [2] [3].

The core challenges during scale-up often involve [2] [3]:

  • Process Consistency: Variations in mixing, heat transfer, and mass transfer in large vessels can lead to product inconsistencies.
  • Raw Material Management: An increased demand for raw materials can expose you to variability in their quality, affecting the entire process.
  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) and demonstrating process equivalence between lab and production scales is vital for regulatory approval.

Troubleshooting Common Scale-Up Challenges

Here is a guide to common issues you might encounter, their potential causes, and recommended solutions.

Challenge Potential Causes Recommended Solutions & Methodologies

| Low Product Yield [2] [3] | Suboptimal fermentation conditions (aeration, nutrient stress); inefficient nutrient delivery at large scale; genetic instability of production strain. | - Process Optimization: Use statistical design of experiments (DoE) to identify critical parameters. Protocol: In benchtop bioreactors, test different dissolved oxygen (DO) setpoints (e.g., 20%, 30%, 40%) and correlate with yield.

  • Nutrient Feeding: Implement fed-batch strategies to avoid catabolite repression. Protocol: Develop a feeding profile based on carbon source depletion, measured via off-line glucose analysis.
  • Strain Validation: Regularly re-streak the production strain on selective media and sequence key biosynthetic gene clusters to check for genetic drift. | | Inconsistent Product Quality [2] | Variations in process parameters like temperature/pH; shear stress damaging cells or product; inhomogeneous mixing in large tanks. | - Process Analytical Technology (PAT): Implement in-line sensors for real-time monitoring of pH, DO, and temperature. Protocol: Use near-infrared (NIR) spectroscopy to monitor key metabolite concentrations and maintain them within a defined range.
  • Scale-Down Models: Use lab-scale bioreactors with computer-controlled mixing and gas transfer to mimic large-scale stress conditions and define a robust operating space. | | Extended Fermentation Cycle Times [3] | Inefficient oxygen transfer; nutrient depletion or by-product inhibition; ineffective inoculation strategy. | - Aeration Optimization: Scale-up aeration based on oxygen transfer capacity (kLa), not on volumetric air flow. Protocol: Calculate the kLa required at small scale to achieve desired yield, then design large-scale system to match this kLa value.
  • Inoculum Preparation: Ensure a healthy, high-density inoculum. Protocol: Standardize a seed train protocol where transfer to the production bioreactor occurs during the late exponential growth phase, confirmed by optical density (OD600). | | Shear-Sensitive Metabolites [3] | Agitation and aeration in large fermenters generate hydrodynamic forces that can degrade sensitive compounds or harm the producing organism. | - Impeller Selection: Use large, blunt impellers (e.g., hollow blade, pitched blade) instead of small, sharp Rushton turbines to reduce shear.
  • Aeration Strategy: Employ bubble-free membrane aeration or use headspace aeration instead of sparging if oxygen demand allows. |

Frequently Asked Questions (FAQs)

Q1: What are the key principles for designing a scalable process from the beginning? The three key principles are [3]:

  • Design for Scalability: Choose unit operations (e.g., centrifugation over filtration for harvest) at the R&D stage that are known to be effective at manufacturing scale.
  • Tailor a Generic Scheme: Start with a proven platform process (e.g., specific fermentation media, capture chromatography) but be prepared to customize it for your specific molecule and facility constraints.
  • Keep it Simple: Reduce complexity by eliminating unnecessary steps, using common buffer systems, and intensifying processes to improve robustness, yield, and cost-effectiveness.

Q2: How can we better manage supply chain risks for raw materials during scale-up? Build strong relationships with suppliers and diversify your sourcing options to avoid single-point failures. Implement rigorous quality control measures for all incoming materials and use supply chain analytics tools to forecast demand and anticipate potential disruptions [2].

Q3: What regulatory frameworks should we be aware of during technology transfer and scale-up? You must adhere to Good Manufacturing Practices (GMP) as required by regulatory agencies like the FDA and EMA. A proactive approach includes early engagement with these agencies, extensive documentation, and employing a Quality by Design (QbD) framework. QbD involves identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) early on to ensure the process reliably produces a product meeting its quality standards [2].

Experimental Workflow for Process Optimization

The following diagram illustrates a structured, iterative workflow for scaling up and optimizing the production of a metabolite like this compound, integrating the principles and troubleshooting advice outlined above.

Start Start: Lab-Scale Process P1 Strain & Inoculum Development Start->P1 P2 Fermentation Process Optimize kLa, Feed Strategy P1->P2 P3 Harvest & Primary Recovery P2->P3 P4 Purification & Polishing P3->P4 Analyze Analytical Q&A P4->Analyze Decision Process Robust and Scalable? Analyze->Decision Data Review End Pilot-Scale Testing Decision->End Yes Challenge Identify Problem (e.g., Low Yield) Decision->Challenge No Challenge->P1 e.g., Strain Issue Challenge->P2 e.g., Process Issue Challenge->P3 e.g., Recovery Issue

Diagram: Workflow for Scaling Up Metabolite Production

A Note on Advanced Strategies

The search results indicate that discovering and optimizing compounds like this compound is being revitalized by advanced techniques. While more applicable to the discovery phase, these strategies can inform long-term scale-up plans:

  • Genome Mining: Use sequencing to identify the Biosynthetic Gene Clusters (BGCs) responsible for this compound production. This allows for targeted engineering of the host strain to overexpress these genes and boost yield [4].
  • Co-cultivation: Culturing the producer strain with other microorganisms can sometimes stimulate the activation of "silent" BGCs, potentially leading to higher production of the target metabolite or revealing more potent analogues [4].
  • Heterologous Expression: If the native strain is difficult to grow at scale, the BGCs for this compound can be transferred into a more tractable industrial host (e.g., Streptomyces coelicolor) for more reliable and scalable production [4].

Key Takeaways and Next Steps

  • Start with the end in mind; design your lab process with scalability and regulatory requirements as core considerations from the very beginning [3].
  • Embrace modeling and pilot studies to de-risk the scale-up process. Using computer-based process models and conducting pilot-scale tests are invaluable for identifying bottlenecks before committing to full-scale production [2].
  • Systematic troubleshooting is key. When problems arise, use a structured approach to identify the root cause within the fermentation, recovery, or purification stages, as visualized in the workflow diagram.

References

enhancing Diperamycin purity during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Diperamycin Technical Overview

This compound is a hybrid polyketide-depsipeptide antibiotic produced by Streptomyces strains (e.g., S. griseoaurantiacus MK393-AF2 and Streptomyces sp. CS113) [1] [2]. It demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [3] [1] [2].

The following table summarizes its key chemical and physical properties, which are critical for planning extraction and purification strategies.

Property Specification Technical Relevance
Molecular Formula C₃₈H₆₄N₈O₁₄ [2] Required for mass spectrometry analysis.
Molecular Weight 857 g/mol [2] Key parameter for HRMS detection.
Chemical Class Hybrid polyketide-depsipeptide; Azinothricin family [4] [2] Informs on potential solubility and stability.
Structural Features Contains two piperazic acid units [4] [2] A key diagnostic feature for structural confirmation.
Detected Adduct [M+NH₄]⁺ at m/z 874.4869 [2] Crucial for LC-MS method development.

General Purification Workflow for Streptomyces Metabolites

While a specific protocol for this compound is not available, the general workflow for isolating antimicrobial compounds from Streptomyces involves several common steps, as illustrated below. You can use this as a template and adapt it for this compound.

Start Fermented Broth Filtration Filtration/Centrifugation Start->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography FractionPool Active Fraction Pool ColumnChromatography->FractionPool HPLC HPLC Purification FractionPool->HPLC PureCompound Pure Compound HPLC->PureCompound Analysis Structure Elucidation PureCompound->Analysis

Here are the methodologies for key steps, based on general practices for similar compounds:

  • Step 1: Initial Extraction from Broth

    • Protocol: The culture broth is first separated from the mycelial biomass by filtration through sterile cheesecloth or centrifugation [5]. The filtrate is then transferred to a separatory funnel. An equal volume of organic solvent, such as n-butanol or diethyl ether (Et₂O), is added. The mixture is shaken vigorously for 10 minutes to ensure thorough mixing. After settling, the organic layer containing the extracted compounds is separated and collected [6] [5].
    • Troubleshooting: If emulsion formation occurs, try gentle agitation, adding a small amount of salt, or brief centrifugation.
  • Step 2: Crude Extract Concentration

    • Protocol: The organic solvent from the liquid-liquid extraction is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract [7] [6].
  • Step 3: Purification and Analysis

    • Column Chromatography: The crude extract is subjected to silica gel column chromatography. Fractions are eluted with solvents of increasing polarity (e.g., chloroform to ethyl acetate mixtures) and collected. Each fraction is screened for anti-MRSA activity to identify those containing this compound [7] [6].
    • HPLC for Final Purification: Active fractions from column chromatography are pooled and further purified using semi-preparative or analytical HPLC. The use of a C18 reverse-phase column is common. For a molecule like this compound, a mobile phase of acetonitrile and water is typical. The active compound is collected based on its retention time and UV profile [7].
    • Compound Identification: The final, purified compound must be identified using spectroscopic techniques. For this compound, this should include:
      • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula by detecting the [M+NH₄]⁺ adduct at m/z 874.4869 [2].
      • NMR Spectroscopy: Comprehensive 1D and 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC) is essential to confirm the structure, particularly the connectivity of the peptide and polyketide moieties and the presence of piperazic acid units [4] [2].

Frequently Asked Questions

  • How can I confirm my purified compound is this compound? The most reliable method is a combination of HRMS and NMR. HRMS should show the correct ammonium adduct ion. NMR data should be compared against published spectra to confirm the unique structural features, especially the piperazate residues [4] [2].

  • What if the this compound BGC is silent in my strain? The expression of biosynthetic gene clusters can be low under standard lab conditions. To "awaken" a silent cluster, try cultivating the producer strain in a variety of different culture media with varying carbon and nitrogen sources. Changing physical parameters like temperature and agitation can also stimulate production [4].

Purity Enhancement Strategies

Since direct data is limited, here are targeted strategies based on general purification principles:

  • Optimize HPLC Conditions: Purity is most effectively enhanced at the final HPLC stage. Systematically test different reverse-phase columns (C8, C18, phenyl) and fine-tune the acetonitrile/water gradient to improve peak resolution. Adding 0.1% formic acid can help with peak shape in MS detection.
  • Leverage Genetic Insights: If you are working with a producing strain, understanding the dpn biosynthetic gene cluster can be powerful. Inactivation of specific genes (e.g., dpnS2) can be used to create mutant strains that do not produce this compound. This mutant can serve as a perfect control to confirm that your observed antimicrobial activity and purified compound are indeed this compound and not a co-eluting metabolite [4].
  • Monitor with a Specific Bioassay: Throughout the purification process, use a consistent and specific anti-MRSA bioassay to track the active fraction containing this compound. This ensures that your purification steps are effectively isolating the compound of interest [7].

References

overcoming low titer in Diperamycin biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Why is My Diperamycin Titer Low?

A low titer can stem from several factors. The table below summarizes the most common issues and their underlying causes.

Problem Area Specific Issue & Root Cause
Gene Cluster Expression The biosynthetic gene cluster (BGC) is cryptic or silent under standard lab conditions and requires specific triggers for activation [1] [2].
Culture Conditions The composition of the culture medium and physical conditions are suboptimal for activating the regulatory pathways that lead to this compound production [2] [3].
Process Control Parameters like dissolved oxygen (DO) and pH are not maintained at levels that support the metabolic shift from growth (primary metabolism) to antibiotic production (secondary metabolism) [4] [5].

Troubleshooting Guide: Strategies for Titer Improvement

Here are specific methodologies you can employ to address the issues above, based on successful research.

Confirm and Activate the this compound Gene Cluster

Before optimization, ensure the target cluster is present and expressed.

  • Genome Mining & Confirmation: Identify the dpn BGC in your Streptomyces strain using bioinformatics tools like antiSMASH [1] [2]. The key genes to look for include the piperazate synthase gene dpnZ and the non-ribosomal peptide synthetase (NRPS) genes.
  • Genetic Evidence: Provide definitive proof that the cluster is responsible for this compound production by inactivating key genes (e.g., dpnS2 or dpnZ) and confirming the loss of compound production through High-Resolution Mass Spectrometry (HRMS) [1] [2].
Systematically Optimize Fermentation Conditions

Since the dpn cluster is silent under standard conditions, systematically testing different media is crucial [2].

  • Experimental Protocol for Media Screening:
    • Prepare a Range of Media: Select culture media with varying carbon and nitrogen sources (e.g., complex media like ISP2 vs. defined minimal media).
    • Inoculate and Cultivate: Inoculate your producer strain (Streptomyces sp. CS113 or equivalent) in these media and incubate with appropriate agitation.
    • Monitor Growth and Production: Track cell growth (biomass) and this compound production over time (e.g., 5-7 days).
    • Analyze Output: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify this compound titer in each medium [2] [6]. This will identify the best base medium for further optimization.

The following workflow outlines this systematic approach:

Start Start: Low/No this compound Titer Step1 1. Confirm Genetic Potential (Genome mining for dpn BGC) Start->Step1 Step2 2. Screen Culture Media (Test various carbon/nitrogen sources) Step1->Step2 Step3 3. Analyze Expression (HRMS/LC-MS to detect product) Step2->Step3 Step4 4. Optimize Bioprocess (Control pH, DO, feeding strategy) Step3->Step4 Step5 5. Apply Advanced Strategies (Precursor feeding, genetic engineering) Step4->Step5 End Improved Titer Step5->End

Implement Advanced Fermentation and Feeding Strategies

Once expression is achieved, fine-tune the process for higher yield.

  • Precursor Feeding: Supplement the culture with building blocks related to this compound's structure. Research on similar compounds shows that adding amino acids like alanine or specific organic acids like pyruvate can enhance titers by bolstering precursor pools [5]. A suggested starting concentration is 1 g/L for pyruvate [5].
  • Process Parameter Control: Actively control dissolved oxygen (DO) and pH. Antibiotic production is often favored in a narrower range than growth [4] [3].
    • pH Strategy: A supervisory pH control within a range (e.g., 6.2 to 6.8) can be more effective than a single setpoint [4].
    • Oxygen Strategy: Use a cascade control for DO, automatically adjusting agitation speed, aeration rate, and vessel pressure to maintain optimal levels, especially as the culture becomes dense [4] [5].

Advanced Titer Improvement Strategies

For significant leaps in production, consider these advanced methods demonstrated for other antibiotics.

  • Precursor and Cofactor Supplementation: Targeted addition of compounds identified as limiting factors can dramatically boost titers. The table below shows successful examples from other Streptomyces fermentations [5].
Additive Concentration Addition Time Target Antibiotic Result
Isopropanol 4 mg/L 24 hours Amphotericin B Increased precursor pools for polyketide chain
Alanine 1 mM 24 hours Amphotericin B Provided amino acid precursor
Pyruvate 1 g/L 24 hours Amphotericin B Enhanced central carbon metabolism
Nicotinamide 0.025 g/L 24 hours Amphotericin B Improved cofactor availability
  • Fed-Batch Fermentation: Instead of a single batch, use a fed-batch process with a controlled glucose feeding strategy. This avoids carbon catabolite repression and supports prolonged production phases, which has led to over 85% titer improvement for other antibiotics [5].
  • Synthetic Biology & Strain Engineering: For a long-term solution, genetically engineer a high-producing strain. A top-down approach involving transcriptional optimization of the BGC through multiple DBTL (Design-Build-Test-Learn) cycles has been used to increase daptomycin production by ~2300% [7].

How to Use This Guide

  • Start with the basics: Always confirm your strain's genetic potential and conduct a simple media screen before moving to complex bioprocess optimization.
  • Systematic testing is key: Change one variable at a time (e.g., medium, pH, or additive) to clearly identify its effect.
  • Monitor closely: Use LC-MS or other suitable analytical methods to quantitatively track this compound production, not just growth or indirect activity [2] [6].

References

strategies for cryptic BGC awakening Diperamycin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Strategies & Protocols

The table below summarizes the core strategies used to activate the Diperamycin BGC in Streptomyces sp. CS113 and other general methods for cryptic BGC awakening.

Table 1: Strategies for Awakening Cryptic Biosynthetic Gene Clusters

Strategy Key Action / Target Application in this compound/Related Clusters Experimental Protocol Overview
Culture Condition Optimization [1] [2] Altering physiological conditions & media composition. Key for expressing the dpn cluster in Streptomyces sp. CS113 [1] [2]. Test various culture media (e.g., TSB, R5A). Vary parameters: carbon/nitrogen sources, temperature, aeration, and incubation time [1] [3].

| Genetic Inactivation [1] [2] | Disrupting a key biosynthetic gene to link BGC to product. | Inactivation of the NRPS gene dpnS2 or the piperazate synthase gene dpnZ abolished this compound production [1] [2]. | 1. Design a target gene disruption plasmid (e.g., with an apramycin resistance cassette). 2. Introduce plasmid into producer strain via intergeneric conjugation. 3. Select for double-crossover mutants via antibiotic resistance. 4. Verify mutant via PCR and analyze metabolite profile (HPLC-HRMS) compared to wild type [4]. | | Regulatory Gene Overexpression [4] [5] [3] | Overexpressing pathway-specific positive regulators. | Overexpression of a LuxR-like regulator (crxR1) activated a cryptic diazo BGC in the related Streptomyces sp. CS057 [3]. | 1. Clone the regulatory gene into a multi-copy expression vector (e.g., using a strong, constitutive promoter). 2. Introduce the construct into the wild-type producer strain. 3. Ferment the recombinant strain and analyze metabolite extraction (HPLC-HRMS/NMR) for enhanced or new compound production [4] [3]. | | Ribosome Engineering [6] | Introducing drug-resistance mutations in ribosomal protein S12 (rpsL) or RNA polymerase β-subunit (rpoB). | A general method not specifically reported for this compound but highly effective for activating silent BGCs in Streptomyces [6]. | 1. Spontaneously generate resistant mutants by challenging the strain with sub-inhibitory concentrations of antibiotics (e.g., rifampicin, streptomycin). 2. Isolate resistant colonies and screen their metabolic profiles for new compounds. 3. Sequence rpsL or rpoB genes in productive mutants to confirm the mutation [6]. |

The following diagram illustrates the logical workflow for approaching the activation of a cryptic BGC like the one for this compound, integrating the strategies listed above.

Start Start: Cryptic BGC (e.g., this compound dpn cluster) Step1 In Silico BGC Analysis (antiSMASH, BLAST) Start->Step1 Step2 Design Activation Strategy Step1->Step2 Step3A Cultivation Optimization (Vary media, parameters) Step2->Step3A Step3B Genetic Manipulation (Gene knockout, regulator overexpression) Step2->Step3B Step3C Ribosome Engineering (Induce rpoB/rpsL mutations) Step2->Step3C Step4 Fermentation & Metabolite Extraction Step3A->Step4 Step3B->Step4 Step3C->Step4 Step5 Analytical Chemistry: HPLC-HRMS & NMR Step4->Step5 Step6 Compound Identified? Step5->Step6 Success Success: Cryptic Compound Awakened & Characterized Step6->Success Yes Loop Re-optimize or Try Alternative Strategy Step6->Loop No Loop->Step2

Frequently Asked Questions & Troubleshooting

Q1: I've identified the this compound BGC in my Streptomyces strain via genome mining, but no compounds are detected under standard lab conditions. What should be my first step?

  • Answer: Your first and most straightforward step should be systematic cultivation optimization.
    • Action: Do not rely on a single medium. Set up a multi-factorial experiment using media with different nutrient profiles (e.g., rich TSB vs. defined R5A). Monitor production over different time points (e.g., 3-7 days) [1] [2] [3].
    • Troubleshooting: If optimization fails, the cluster may be tightly silenced. Proceed to genetic strategies. The failure to produce under varied conditions confirms the cluster is truly "cryptic" and requires more direct intervention.

Q2: I need definitive proof that my target BGC produces this compound. What is the most conclusive genetic experiment?

  • Answer: The most conclusive experiment is the genetic inactivation of an essential, core biosynthetic gene.
    • Action: Inactivate a key gene such as the NRPS dpnS2 or the piperazate synthase dpnZ.
    • Expected Outcome: A successful mutant will show a clean, specific abolition of this compound production (verified by HRMS) while the production of other metabolites may remain unaffected. This directly links the BGC to the compound [1] [2].

Q3: After overexpressing a putative positive regulator, I still don't see this compound production. What could be wrong?

  • Answer: This is a common challenge. Consider the following:
    • Incorrect Regulator: The overexpressed regulator may not be the primary activator for your target BGC. Re-analyze the cluster for other potential regulatory genes (e.g., TetR-family, SARP-family) [4].
    • Complex Regulation: The cluster might be under the control of multiple, hierarchical regulators. Overexpressing one may be insufficient. A double mutation in a repressor gene combined with activator overexpression can have a synergistic effect [4].
    • Check Your Construct: Verify that the regulatory gene is successfully integrated and expressed in the host strain. Always include the wild-type strain with an empty vector as a negative control [5] [3].

Q4: The Ribosome Engineering approach seems simple. Can I use it for this compound?

  • Answer: While not yet reported specifically for this compound, ribosome engineering is a powerful, non-genetically modified organism (GMO) strategy that is certainly worth trying, especially as a preliminary, high-throughput screening method.
    • Protocol: As listed in Table 1, generate rifampicin-resistant (Rif^R^) mutants and screen their metabolic extracts. A point mutation in the rpoB gene can mimic the effects of the global regulator ppGpp, leading to the activation of silent clusters [6].
    • Advantage: This method avoids the need for complex genetic manipulations and can be applied to strains that are genetically intractable.

References

metabolic engineering for increased Diperamycin production

Author: Smolecule Technical Support Team. Date: February 2026

Key Strategies & Quantitative Outcomes

The table below summarizes the core metabolic engineering approaches you can take, the problems they solve, and the results you can expect.

Strategy Methodology / Target Problem It Solves Key Experimental Outcomes / Quantitative Data
Cluster Activation [1] Culture in R5 + 2% ISA medium; Inactivate key genes (e.g., dpnS2, dpnZ) to confirm cluster identity. The dpn BGC is silent under standard lab conditions. Successfully activated production of diperamycin, confirmed by HRMS and NMR [1].
Precursor Supply Enhancement (Inferred from related antibiotics) [2] Engineer the aspartate family amino acid supply. Low precursor flux limits lipopeptide antibiotic yield. In daptomycin engineering, enhancing Asp supply increased titers by 75.7% [2].
Regulatory Gene Engineering [3] Knock out negative pathway-specific regulators (e.g., Lrp/AsnC family regulators like TobR). Native regulators suppress antibiotic biosynthesis. In tobramycin engineering, knocking out a negative regulator (TobR) increased production by 22.35% [3].
Structural Gene Overexpression [3] Overexpress key biosynthetic genes (e.g., tobO oxygenase) with strong promoters (ermEp*, kasOp*). Bottleneck enzymes limit metabolic flux. Overexpressing tobO with ermEp* increased carbamoyltobramycin titer by 36.36% [3].
Combined Engineering [2] [3] Combine multiple strategies (e.g., regulator knockout + key gene overexpression). Single modifications have limited impact; synergy is required for high yields. Combined tobR knockout and tobO overexpression increased titers by 42.42%. In daptomycin, combined strategies led to a 2.6-fold increase [2] [3].

Experimental Protocols

Protocol 1: Awakening a Silent this compound BGC

This protocol is based directly on the successful activation of the dpn cluster in Streptomyces sp. CS113 [1].

  • Step 1: Confirm Cluster Presence via Genome Mining

    • Use bioinformatics tools like antiSMASH to identify the putative this compound BGC (dpn) in your Streptomyces strain [1].
    • Look for key genes such as the piperazate synthase (dpnZ), which is a hallmark for piperazic acid-containing compounds [1].
  • Step 2: Express the Silent Cluster by Media Optimization

    • Culture Medium: Use R5+2% ISA medium [1].
    • ISA Supplement: Add 2% (v/v) of an inactivated cell suspension of Micrococcus luteus (ISA) to the R5 medium. This simulates a natural competitive environment and can trigger defense responses, including antibiotic production [1].
  • Step 3: Genetically Validate the BGC (Essential)

    • To conclusively prove the dpn cluster produces this compound, construct a knockout mutant of a critical gene, such as the non-ribosomal peptide synthetase gene dpnS2 or the piperazate synthase gene dpnZ [1].
    • Expected Result: The knockout mutant should not produce this compound, while the wild-type strain under inducing conditions (R5+2% ISA) does. This provides genetic evidence linking the cluster to the compound [1].
Protocol 2: Engineering for Enhanced Production

This protocol adapts successful strategies from related antibiotics like daptomycin and tobramycin [2] [3]. The following workflow outlines the key steps and decision points in this process.

G Start Start: Identify Limiting Factor P1 Precursor Supply Low? Start->P1 P2 Negative Regulation Limiting? P1->P2 No A1 Strategy: Enhance Precursor Supply P1->A1 Yes P3 Key Enzyme a Bottleneck? P2->P3 No A2 Strategy: Knock Out Negative Regulator P2->A2 Yes A3 Strategy: Overexpress Key Enzyme P3->A3 Yes A4 Strategy: Combine Successful Modifications P3->A4 No/Candidate Strategies Found A1->A4 A2->A4 A3->A4 End Assemble High-Yield Strain A4->End

Implementation of Engineering Strategies:

  • Enhancing Precursor Supply (Strategy A1):

    • Target: Boost the aspartate family amino acid pool, which are key precursors for lipopeptide antibiotics like daptomycin (and likely this compound) [2].
    • Method: Use CRISPRi to knock down genes in competing pathways (e.g., acsA4, pta, pyrB, pyrC). Alternatively, use strong promoters (e.g., kasOp*) to overexpress genes in the Asp synthesis pathway (e.g., aspC, gdhA, ppc) [2].
  • Knocking Out Negative Regulators (Strategy A2):

    • Target: Identify and disrupt negative pathway-specific regulators within the BGC. In related systems, Lrp/AsnC family regulators (e.g., TobR) can act as repressors [3].
    • Method: Perform a BLASTP analysis to find homologs of known negative regulators. Use standard gene knockout techniques (e.g., homologous recombination) to delete the regulator gene (tobR). An increase in production confirms its negative role [3].
  • Overexpressing Key Biosynthetic Genes (Strategy A3):

    • Target: Identify and overexpress genes encoding bottleneck enzymes. In the tobramycin cluster, an oxygenase (tobO) was a successful target [3].
    • Method: Clone the target gene (dpn homolog of tobO) into a multi-copy plasmid under the control of a strong, constitutive promoter like ermEp* or kasOp*. Introduce the plasmid into your production strain [3].
  • Combining Modifications (Strategy A4):

    • The most significant yield improvements often come from combining strategies. For example, combine the knockout of a negative regulator with the overexpression of a key biosynthetic gene in a single strain [3].

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if I detect no this compound production? A1: First, verify that the dpn BGC is present in your strain using antiSMASH [1]. If it is, the cluster is likely silent. Your primary step should be to switch from standard media to R5 medium supplemented with 2% ISA, which has been proven to activate the dpn cluster [1].

Q2: The dpn cluster is related to the aurantimycin A cluster. Can I use information from that system? A2: Yes, absolutely. The research identifies the dpn BGC as having high functional similarity to the aurantimycin A biosynthetic pathway [1]. Looking at studies on aurantimycin A can provide valuable insights into potential regulatory mechanisms, key enzymes, and engineering targets for this compound.

Q3: After initial success, how can I push for higher yields? A3: Incremental, combinatorial engineering is the most effective path. Do not stop at a single modification. Based on successful examples, the highest yielding strains were created by combining multiple approaches, such as deleting a negative regulator, overexpressing a key structural gene, and enhancing precursor supply simultaneously [2] [3].

References

Culture Media and Conditions for Growth & Metabolite Production

Author: Smolecule Technical Support Team. Date: February 2026

Different growth objectives (biomass accumulation vs. secondary metabolite production) require tailored media and conditions. The tables below summarize optimized parameters from key studies.

Table 1: Media Compositions for Growth and Bioactive Metabolite Production

Medium Name Key Components Application / Effect on S. griseoaurantiacus Citation
R5A Medium Not fully detailed in sources, but a complex medium for routine growth. Routine growth and sporulation; used for pre-culture before production experiments. [1]
CFMS Medium Glucose (1 g/L), Peptone (0.5 g/L), KH₂PO₄ (0.7 g/L), K₂HPO₄ (1.4 g/L), MgSO₄ (0.1 g/L), Chicken Feathers (10 g/L), Trace elements, pH 8. Supports high keratinolytic activity and antibiotic production when feathers are the primary nutrient source. [1]
CFTW Medium Chicken Feathers (10 g/L), Tap Water. Minimal medium using feathers as the sole source of carbon and nitrogen; tests the strain's biodegradation capability. [1]
Soya Bean Broth 1 Soya bean meal (10 g/L), Glucose (10 g/L), NaCl (10 g/L), pH 7.0. Identified in a related Streptomyces study as optimal for antibacterial compound production. [2]
Various Media (OSMAC) ISP2, ISP3, ISP4, 1/2 PDA, YES, YME. Culturing on different media elicits production of different secondary metabolites; 205 putative compounds were detected across 6 media. [3]

Table 2: Optimized Physical Growth Parameters

Parameter Optimal for Growth Optimal for Secondary Metabolites Citation
Temperature 33°C 31-32°C [4]
pH 7.3 7.5 - 7.6 [4]
Agitation 110 rpm 112 - 120 rpm [4]
Incubation Time - 4-5 days (for antibacterial compounds in related species) [2]

Detailed Experimental Protocols

Protocol 1: OSMAC Approach for Eliciting Secondary Metabolites

This method explores the strain's chemical potential by varying culture media [3].

  • Media Preparation: Prepare the six solid media listed in Table 1 (ISP2, ISP3, ISP4, 1/2 PDA, YES, YME) according to standard recipes.
  • Inoculation: Plate 20 μL of a spore culture of S. griseoaurantiacus MH191 (approximately 10⁸ spores/mL) onto each medium.
  • Incubation: Incubate plates at 28°C for up to 10 days.
  • Analysis: Metabolite production can be assessed by:
    • Antifungal Assay: Challenging the grown strain with fungal phytopathogens and measuring growth inhibition.
    • Metabolite Extraction: Using organic solvents like ethyl acetate to extract compounds for LC-HRMS analysis. [3]
Protocol 2: Co-cultivation to Enhance Metabolic Output

Co-cultivation can trigger the production of specialized metabolites not seen in pure cultures [1].

  • Pre-culture: Grow S. griseoaurantiacus AD2, S. albidoflavus AN1, and S. drozdowiczii AD1 individually in R5A medium for 48 hours.
  • Inoculation: For the co-culture, inoculate a production medium (like CFMS or CFTW) with a spore suspension containing a mixture of all three strains (e.g., 10² spores/mL of each, totaling 10⁶ spores/mL).
  • Incubation: Incubate at 28°C for several days (e.g., 96 hours for metabolite analysis).
  • Metabolite Extraction:
    • Add an equal volume of ethyl acetate to the culture (both supernatant and biomass).
    • Mix constantly for 2 hours.
    • Separate the organic phase by centrifugation.
    • Evaporate the ethyl acetate using a SpeedVac concentrator.
    • Re-suspend the extract in methanol for UPLC or LC-MS analysis. [1]

Frequently Asked Questions (FAQs)

Q1: What are the key antifungal metabolites produced by S. griseoaurantiacus, and how are they regulated? A1: The predominant antifungal metabolites identified are undecylprodigiosin and members of the manumycin family (e.g., Manumycin A) [3] [1]. Their production is highly regulated by culture conditions. The OSMAC approach shows that different media activate different Biosynthetic Gene Clusters (BGCs). Furthermore, co-cultivation with other Streptomyces strains can significantly enhance the production of these compounds. [3] [1]

Q2: My antibiotic yields from S. griseoaurantiacus are low. What optimization strategies can I use? A2: Beyond basic media selection, consider these advanced strategies:

  • Statistical Optimization: Use Response Surface Methodology (RSM) to model and optimize the interaction of multiple factors like carbon/nitrogen source concentrations, pH, and temperature. [4] [5]
  • Fed-Batch Cultivation: For metabolites where glycerol is a key precursor (as seen in other Streptomyces), feeding glycerol during fermentation can prolong and stabilize production, preventing degradation seen in batch cultures. [6]
  • Co-cultivation: As detailed in Protocol 2, this can be a powerful tool to awaken silent gene clusters and boost yields. [1]

Q3: How can I monitor growth and activity when the culture medium is turbid (e.g., with feather debris)? A3: When optical density measurements are unreliable, you can monitor microbial activity indirectly by measuring gas concentrations in the headspace of hermetically sealed culture vessels. Analyze O₂ consumption and CO₂ production over time using Gas Chromatography with a Thermal Conductivity Detector (GC-TCD), as aerobic respiration consumes O₂ and releases CO₂ at an equivalent ratio. [1]

Workflow for Systematic Optimization

The following diagram outlines a logical pathway for troubleshooting and optimizing your S. griseoaurantiacus culture experiments.

G Start Start: Define Objective (Growth vs. Metabolite) Base Establish Baseline (Select Media from Table 1) Start->Base Physio Optimize Physiological Parameters (Table 2) Base->Physio Advanced Apply Advanced Strategies (Co-culture, Fed-batch, RSM) Physio->Advanced Analyze Analyze & Validate (Assays, LC-HRMS) Advanced->Analyze

References

Diperamycin vs vancomycin activity against MRSA

Author: Smolecule Technical Support Team. Date: February 2026

Vancomycin Profile and Testing Methodology

For the vancomycin portion of your guide, you can structure the information as follows based on available data.

Table: Vancomycin Profile at a Glance

| Characteristic | Details | | :--- | :--- | | Drug Class | Glycopeptide antibiotic [1] [2]. | | Origin | Discovered in the 1950s from the soil bacterium Streptomyces orientalis [1] [2]. | | Mechanism of Action | Binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, inhibiting transglycosylation and transpeptidation, crucial steps in peptidoglycan cell wall synthesis. This leads to cell wall weakening and bacterial lysis [1] [2]. | | Primary Clinical Use vs. MRSA | One of the first-line drugs for treating MRSA infections, including bacteremia and skin/soft tissue infections [1] [3]. | | Resistance Mechanisms |

  • VISA/VISA: Thickened cell wall trapping vancomycin (VISA) and point mutations (e.g., in walkR, vraSR) [1] [4].
  • VRSA: Acquisition of the vanA gene cluster from enterococci, which alters the binding target to D-alanyl-D-lactate (D-Ala-D-Lac) [1] [2].
| | Notable Safety Profile | Higher risk of nephrotoxicity, rash, pruritus, and Red Man Syndrome compared to some alternatives like linezolid [3]. |

The following diagram illustrates the established mechanism of action for vancomycin and the primary pathways through which S. aureus develops resistance.

G Van Vancomycin LipidII Lipid II Precursor (ends in D-Ala-D-Ala) Van->LipidII Binds to PBP Penicillin-Binding Proteins (PBPs) LipidII->PBP Blocks access to Crosslink Proper Peptidoglycan Cross-Linking PBP->Crosslink Inhibits Lysis Cell Wall Weakening and Bacterial Lysis Crosslink->Lysis Leads to

G VISA VISA/hVISA (Vancomycin-Intermediate S. aureus) ThickWall Thickened Cell Wall VISA->ThickWall Mutations Accumulated Mutations (e.g., in walkR, vraSR) VISA->Mutations VRSA VRSA (Vancomycin-Resistant S. aureus) vanA Acquisition of vanA Cluster VRSA->vanA Trap Traps Vancomycin (Reduced Access to Target) ThickWall->Trap ReducedAutolysis Reduced Autolysis Mutations->ReducedAutolysis Alter Alters D-Ala-D-Ala to D-Ala-D-Lactate vanA->Alter LowAffinity Low-Affinity Binding Site for Vancomycin Alter->LowAffinity

For laboratory testing of vancomycin susceptibility against S. aureus, the following methods are recommended.

Table: Key Experimental Protocols for Vancomycin Susceptibility Testing

Method Key Procedure Details Interpretive Criteria (MIC for S. aureus)

| Broth Microdilution [5] | Preparation of twofold antibiotic dilutions in Mueller-Hinton broth; inoculation with standardized bacterial suspension. | VSSA: ≤2 μg/mL VISA: 4-8 μg/mL VRSA: ≥16 μg/mL [1] | | Agar Dilution [6] | Incorporation of vancomycin into Mueller-Hinton Agar plates; inoculation with multipoint inoculator. | Same as above [6]. | | E-test (Epsilometer Test) [6] | Application of a predefined antibiotic gradient strip on a lawn-inoculated agar plate; reading the MIC at the ellipse intersection. | Used for screening; results should correlate with reference methods [6]. |

References

Diperamycin compared to other azinothricin family compounds

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Diperamycin and the Azinothricin Family

This compound is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. It is a hybrid polyketide-nonribosomal peptide (PK-NRP) produced by Streptomyces species [2].

This compound belongs to a group of depsipeptides known as the azinothricin family, which includes compounds like azinothricin, polyoxypeptin, and aurantimycin A [2]. Members of this family are characterized by the presence of a cyclic depsipeptide structure and often contain non-proteinogenic amino acids like piperazic acid, which confers conformational rigidity important for their biological activity [2].

Comparative Analysis at a Glance

The table below summarizes the key available information for this compound and the general characteristics shared within the azinothricin family.

Characteristic This compound Azinothricin Family Compounds (e.g., Aurantimycin A, Polyoxypeptin)
Chemical Class Hybrid Polyketide-Depsipeptide [2] Depsipeptide / Hybrid Polyketide-Depsipeptide [2]
Core Structure Cyclic hexadepsipeptide [1] Cyclic depsipeptide [2]
Key Structural Feature Contains piperazic acid [2] Often contain piperazic acid [2]
Producing Organism Streptomyces griseoaurantiacus [1] and Streptomyces sp. CS113 [2] Various Streptomyces species [2]
Biosynthetic Gene Cluster (BGC) dpn BGC (~66.5 kb) [2] Similar but distinct BGCs (e.g., aur for aurantimycin) [2]
Antimicrobial Activity Potent against Gram-positive bacteria, including MRSA [1] Not specified in available search results
BGC Similarity to this compound Aurantimycin A: 36% gene similarity [2]

Biosynthesis and Gene Cluster

The biosynthesis of this compound is directed by the dpn Biosynthetic Gene Cluster (BGC), which spans approximately 66.5 kb and contains 27 genes [2]. This cluster includes genes for:

  • Type I Polyketide Synthases (PKS): dpnP1 to dpnP4, organized into four modules [2].
  • Nonribosomal Peptide Synthetases (NRPS): dpnS1 to dpnS4 [2].
  • Piperazic Acid Synthesis: dpnZ (piperazate synthase) and dpnO2 (a putative ornithine oxygenase) work together to synthesize and incorporate the piperazic acid moiety [2].

The following diagram illustrates the logical workflow for discovering and validating the dpn BGC:

Start Genome Mining of Streptomyces sp. CS113 Probe Use KtzT (Piperazate Synthase) as a Probe Start->Probe Identify Identify dpn Gene Cluster Probe->Identify Analyze In silico Analysis: BLASTP & AntiSMASH Identify->Analyze Inactivate Gene Inactivation: ΔdpnS2 & ΔdpnZ Analyze->Inactivate Confirm Confirm this compound Production (HRMS/NMR) Inactivate->Confirm

Key Experimental Protocols

While complete experimental details are found in the primary literature, the general methodologies for key findings are as follows:

  • Gene Cluster Identification: The dpn BGC was identified through genome mining of Streptomyces sp. CS113 using the piperazate synthase gene ktzT as a hook for BLAST analysis. The cluster was delineated and analyzed using bioinformatics tools like antiSMASH [2].
  • Genetic Validation: The link between the dpn BGC and this compound production was confirmed by gene knockout experiments. Inactivation of the NRPS gene dpnS2 or the piperazate synthase gene dpnZ led to the loss of this compound production, providing direct genetic evidence [2].
  • Compound Identification and Isolation: The identity of this compound was confirmed through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy after purification from the culture broth of the producer strain [2] [1].

Research Implications and Future Directions

The discovery and characterization of the dpn BGC have significant implications:

  • Biosynthetic Insights: It expands the known BGCs for the azinothricin family and facilitates a deeper understanding of the combinatorial biosynthetic rules for this class of compounds [2].
  • Engineered Biosynthesis: This knowledge opens the door to generating "new-to-nature" analogues through combinatorial biosynthesis, which could lead to compounds with improved efficacy or reduced toxicity [2].

References

Diperamycin spectrum of activity Gram-positive bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum & Activity Comparison

Antibiotic Name Class Spectrum of Activity (Gram-positive) Reported Potency (MIC range) Key Resistant Targets
Diperamycin [1] [2] [3] Cyclic hexadepsipeptide Broad; various Gram-positive bacteria "Submicromolar" / "potent" activity [2] MRSA [1]
Daptomycin [4] Cyclic lipopeptide Broad (Staphylococci, Streptococci, Enterococci) Staphylococci: ≤1 mg/L (99.9% inhibited); Streptococci: 0.12-0.25 mg/L; Enterococci: ≤4 mg/L [4] MRSA, VRE [4]
Quinupristin/Dalfopristin [5] Streptogramin Broad (Staphylococci, Streptococci, Enterococci*) Active against multi-drug resistant isolates [5] MRSA, VRE (primarily *E. faecium) [5]

> Note on this compound Data: While current evidence confirms this compound's potent anti-Gram-positive activity, the quantitative MIC data in the available literature is less specific than for established drugs like daptomycin.

Experimental Data and Methodology

The activity of antibiotics against bacterial pathogens is typically determined through standardized laboratory tests.

  • Kirby-Bauer Disk Diffusion Test: This method involves spreading bacteria on an agar plate and placing antibiotic-containing disks on the surface. The antibiotic diffuses outward, creating a concentration gradient. After incubation, the diameter of the clear zone of inhibition around the disk is measured to determine susceptibility (S), intermediate (I), or resistant (R) [6].
  • Minimum Inhibitory Concentration (MIC): The broth microdilution method is used to determine the MIC, which is the lowest concentration of an antibiotic that visibly inhibits bacterial growth. This quantitative value is a key metric for comparing compound potency [7].

The following diagram illustrates the workflow for a typical Kirby-Bauer test.

kirby_bauer Start Start: Prepare Mueller-Hinton Agar A Standardize Bacterial Suspension Start->A B Inoculate Agar Plate with Bacteria A->B C Apply Antibiotic Disks to Plate B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zones of Inhibition (Clear areas around disks) D->E F Interpret Results as Sensitive (S), Intermediate (I), or Resistant (R) E->F

Biosynthesis and Discovery Context

Understanding the origin of this compound provides insight into current discovery efforts.

  • Producer and Biosynthesis: this compound is produced by Streptomyces species, such as S. griseoaurantiacus and Streptomyces sp. CS113 [1] [3]. Its biosynthesis involves a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system [3]. A key feature is the incorporation of piperazic acid, a non-proteinogenic amino acid that confers conformational rigidity important for biological activity [3].
  • Discovery Strategy: The recent identification of the this compound biosynthetic gene cluster (BGC) in Streptomyces sp. CS113 exemplifies a modern genome-mining approach. Researchers used the piperazate synthase gene (ktzT) as a hook to identify BGCs encoding compounds with this specific moiety [3].

The diagram below summarizes the genome-driven pipeline used to identify and confirm the producer of this compound.

discovery_flow A Isolate Streptomyces sp. from unique habitat (leaf-cutting ant) B Sequence Genome and perform in silico BGC mining (antiSMASH) A->B C Target BGC using KtzT (piperazate synthase) as a genetic hook B->C D Culture strain under varying conditions to awaken silent cluster C->D E Genetically inactivate key genes (e.g., dpnS2 NRPS, dpnZ piperazate synthase) D->E F Confirm compound identity via HRMS and NMR E->F G Link BGC to this compound Production F->G

Research Implications and Future Directions

This compound represents the potential of Actinomycetota, particularly Streptomyces from underexplored ecological niches, as a prolific source of novel anti-MRSA metabolites [2] [7]. The confirmation of its BGC opens avenues for future work:

  • Combination Therapy: Potential use with other antibiotics targeting Gram-positive bacteria [5].
  • Biosynthetic Engineering: Using genetic engineering of the PKS/NRPS pathways to generate new "unnatural" natural product analogues with improved properties [3].

References

comparative genomics of Diperamycin biosynthetic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Discovery of the Diperamycin Biosynthetic Gene Cluster

The key study identified and characterized the this compound BGC, named dpn, in Streptomyces sp. CS113, a strain isolated from leaf-cutting ants [1] [2].

  • Genome Mining Strategy: The researchers used the piperazate synthase KtzT as a genetic "hook" to screen bacterial genomes for BGCs encoding piperazic acid-containing compounds [1].
  • Cluster Identification: This search revealed the dpn BGC in Streptomyces sp. CS113. Analysis showed it is a hybrid PKS-NRPS cluster (Polyketide Synthase-Nonribosomal Peptide Synthetase) responsible for producing this compound, a compound belonging to the azinothricin family of depsipeptides [1].
  • Genetic Evidence: The link between the dpn BGC and this compound production was experimentally confirmed by inactivating key genes, including the piperazate synthase gene dpnZ and the NRPS gene dpnS2, which led to the loss of compound production [1].
  • Related Clusters: The study noted that BLASTP analyses identified three other Streptomyces strains (S. tendae, Streptomyces sp. NRRL F-5650, and Streptomyces sp. PSAA01) with highly similar BGCs and the same genetic organization, suggesting they also have the potential to produce this compound or a very similar molecule [1].

Comparison with a Related Biosynthetic Pathway

Although a direct comparison of this compound BGCs is not available, the research provides insight by comparing the dpn cluster to a known pathway for a structurally similar compound. The table below summarizes this information:

Feature This compound BGC (dpn) Polyoxypeptin BGC (MIBiG BGC0001036)
Producing Strain Streptomyces sp. CS113 [1] Streptomyces sp. MK498-98F14 [3]
Biosynthetic Type Hybrid PKS-NRPS [1] NRPS (Type I), PKS (Unknown) [3]
Notable Features Encodes piperazate synthase (KtzT homolog) and a putative ornithine oxygenase for piperazic acid synthesis [1]. Includes genes for non-ribosomal peptide synthetases predicted to incorporate piperazic acid [3].
Similarity The dpn BGC showed gene similarity to known depsipeptide BGCs, including those for polyoxypeptin (37% of genes showed similarity) [1]. Used as a reference point for identifying the dpn cluster due to the production of a related piperazic acid-containing depsipeptide [1].

Experimental Workflow for BGC Characterization

The following diagram illustrates the key steps taken by researchers to discover and validate the this compound BGC, which can serve as a reference protocol [1]:

Start Start: Genome Sequencing of Streptomyces Strain Collection Step1 In silico Screening (Using KtzT piperazate synthase as a BLAST probe) Start->Step1 Step2 BGC Identification & Bioinformatic Analysis (antiSMASH, domain analysis) Step1->Step2 Step3 Culture Optimization (to activate 'silent' cluster) Step2->Step3 Step4 Genetic Inactivation (Gene knockout e.g., dpnZ, dpnS2) Step3->Step4 Step5 Compound Analysis (HRMS and NMR to confirm identity) Step4->Step5 End End: Confirmation of BGC-Compound Link Step5->End

Research Outlook and Potential

Current evidence suggests that this compound and related compounds have drawn research interest due to their potential anti-MRSA activity [4]. The confirmation of the dpn BGC opens the door for future work that aligns with your interest in comparative genomics, such as:

  • Detailed comparative analysis of the dpn cluster with the three partially sequenced BGCs in S. tendae, Streptomyces sp. NRRL F-5650, and Streptomyces sp. PSAA01.
  • Functional characterization of individual genes and enzyme domains within the cluster.
  • Combinatorial biosynthesis to generate new-to-nature analogues with improved pharmaceutical properties [1].

References

anti-MRSA activity comparison Diperamycin versus standard antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Anti-MRSA Activity at a Glance

Antibiotic Name Class / Type Reported Anti-MRSA Activity (MIC range) Key Characteristics & Notes
Diperamycin Cyclic hexadepsipeptide [1] [2] Potent activity; specific MIC values not located in current search [1] • Produced by Streptomyces griseoaurantiacus [1] [3]. • A member of the azinothricin family of compounds [4].
Vancomycin Glycopeptide [5] N/A (Treatment standard, not a comparator in found studies) • Intravenous drug of choice for hospitalized patients [5]. • Trough levels are monitored for efficacy (goal: 15-20 µg/mL) [5].
Daptomycin Lipopeptide [5] N/A (Treatment standard, not a comparator in found studies) • Parenteral alternative to vancomycin [5]. • Preferred for bacteremia with Vancomycin MIC ≥2 µg/mL [5].
Linezolid Oxazolidinone [5] N/A (Treatment standard, not a comparator in found studies) • Oral and IV formulations available [5]. • Used for SSTIs and other infections [5].
EDT Pleuromutilin derivative [6] 0.0313 – 0.125 µg/mL (against 48 clinical isolates) [6] • A novel investigational compound. • Shows higher in vitro activity than comparator tiamulin [6].

Experimental Context for this compound

The information on this compound's anti-MRSA activity primarily comes from its initial discovery period. Here are the experimental details from the relevant studies:

  • Source Organism: this compound is produced by the bacterium Streptomyces griseoaurantiacus, strain MK393-AF2 [1] [2].
  • Fermentation & Isolation: The compound was isolated from the culture broth of the bacterium. The specific fermentation conditions and isolation procedures (e.g., using organic solvents and chromatographic methods) were detailed in the original 1998 paper [1].
  • Activity Testing: The initial study determined the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria, which included methicillin-resistant Staphylococcus aureus (MRSA). The results were reported as "potent inhibitory activity," though the exact MIC values were not available in the search excerpts [1].

Research Insights and Pathways

While direct comparison data is limited, the search results highlight two promising research directions in the hunt for new anti-MRSA drugs.

  • Exploring Ecological Niches: The discovery of the this compound biosynthetic gene cluster in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants, underscores the value of exploring underexored ecological niches for novel bioactive compounds [7] [4].
  • Mechanism of Action as a Strategy: The pleuromutilin derivative EDT exemplifies the pursuit of antibiotics with novel mechanisms. Its high potency is attributed to its strong binding to the bacterial 50S ribosomal subunit, effectively inhibiting protein synthesis—a target distinct from those of beta-lactam antibiotics [6].

The following diagram illustrates the general workflow for the discovery and initial assessment of a natural product like this compound.

Start Isolate Streptomyces from source (e.g., soil, ants) Ferment Fermentation in culture broth Start->Ferment Extract Extract metabolites using organic solvents Ferment->Extract Isolate Purify compound via chromatography Extract->Isolate Screen Screen for antibacterial activity (e.g., MIC assay) Isolate->Screen Characterize Physicochemical characterization Screen->Characterize Identify Identify chemical structure (e.g., NMR, MS) Characterize->Identify

References

cross-resistance studies with Diperamycin

Author: Smolecule Technical Support Team. Date: February 2026

Diperamycin Profile

The table below summarizes the key characteristics of this compound found in the search results.

Attribute Description
Producer Streptomyces griseoaurantiacus [1] [2]
Chemical Class Cyclic hexadepsipeptide antibiotic [1]
Antimicrobial Activity Potent against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [3] [1]
Reported Metabolites Strain AD2 also produces undecylprodigiosin and manumycin [2]

Guide to Cross-Resistance Research

Cross-resistance occurs when bacteria that develop resistance to one antibiotic also become resistant to another, even if they have not been exposed to it [4] [5]. Conducting these studies involves specific experimental frameworks.

Start Start: Select Bacterial Strain Step1 Step 1: Generate Resistant Mutants (Expose to Antibiotic A) Start->Step1 Step2 Step 2: Measure Susceptibility Shift (Determine MIC for Antibiotic B) Step1->Step2 Step3 Step 3: Analyze Interaction Step2->Step3 ResultA Cross-Resistance (XR) Increased MIC for Antibiotic B Step3->ResultA ResultB Collateral Sensitivity (CS) Decreased MIC for Antibiotic B Step3->ResultB

The primary quantitative measure in these studies is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth [4] [6]. A significant increase in a mutant's MIC for a second antibiotic indicates cross-resistance, while a decrease indicates collateral sensitivity [4] [5].

References

×

XLogP3

0.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

856.45419875 Da

Monoisotopic Mass

856.45419875 Da

Heavy Atom Count

60

Wikipedia

Diperamycin

Dates

Last modified: 02-18-2024
Young et al. Integrating High-Content Screening and Ligand-Target Prediction to Identify Mechanism of Action Nature Chemical Biology, doi: 10.1038/NChemBio.2007.53, published online 9 December 2007. http://www.nature.com/naturechemicalbiology

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